QC-01-175
Description
Properties
CAS No. |
2267290-96-8 |
|---|---|
Molecular Formula |
C33H34N6O7 |
Molecular Weight |
626.67 |
IUPAC Name |
N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide |
InChI |
InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42) |
InChI Key |
NWTCZTAQSRLSCP-UHFFFAOYSA-N |
SMILES |
O=C(NCCOCCOCCNC1=CC=CC2=C1C(N(C2=O)C3CCC(NC3=O)=O)=O)CCC4=CC5=C(C6=C(C=CN=C6)N5)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
QC-01-175; QC01175; QC 01 175; |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: An In-depth Technical Guide to the Mechanism of Action of QC-01-175
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of QC-01-175, a novel heterobifunctional molecule engineered for the targeted degradation of aberrant tau protein, a key pathological hallmark in a class of neurodegenerative disorders known as tauopathies. This document provides a detailed exploration of the molecular interactions, cellular pathways, and experimental validation underlying the therapeutic potential of this compound.
Core Mechanism: Targeted Protein Degradation via the Ubiquitin-Proteasome System
This compound operates as a proteolysis-targeting chimera (PROTAC), a sophisticated therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The molecule is a bifunctional entity, comprising three key components: a ligand that recognizes and binds to pathogenic tau protein, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two functional ends.[1][2][3][4][5][6]
The proposed mechanism unfolds in a sequential cascade:
-
Ternary Complex Formation: this compound simultaneously binds to both aberrant tau and CRBN, a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[2] This proximity induction results in the formation of a stable ternary complex consisting of Tau-QC-01-175-CRBN.[2]
-
Ubiquitination of Tau: The recruitment of the E3 ligase complex to the tau protein facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of tau. This process results in the polyubiquitination of the tau protein.[2]
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the primary cellular machinery for degrading unwanted or misfolded proteins. The proteasome then unfolds and proteolytically degrades the targeted tau protein into smaller peptides.[2]
This targeted degradation strategy offers a significant advantage over traditional inhibition approaches by physically eliminating the pathogenic protein, thereby potentially preventing its toxic aggregation and downstream pathological effects.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and selectivity of this compound.
| Parameter | Value | Target/Assay | Reference |
| Binding Affinity (K | |||
| Wild-type Tau | 1.2 µM | Biolayer interferometry (BLI) | [7] |
| Mutant Tau (A152T) | 1.7 µM | Biolayer interferometry (BLI) | [7] |
| Mutant Tau (P301L) | 2.5 µM | Biolayer interferometry (BLI) | [7] |
| Cellular Efficacy | |||
| Recommended Concentration | 100 nM - 10 µM | Cellular assays | [7] |
| Tau Clearance Dose | 1 µM for 24 hr | Western blot in A152T neurons | [2] |
| Off-Target Activity | |||
| MAO Inhibition (IC | 8.56 µM (>8500 nM) | In vitro monoamine oxidase assay | [2][7] |
| T807 MAO Inhibition (IC | 0.14 µM (140 nM) | In vitro monoamine oxidase assay | [2][7] |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.
Western Blotting for Tau Degradation
-
Cell Culture and Treatment: Frontotemporal dementia (FTD) patient-derived neurons with the A152T tau mutation were cultured. Neurons were treated with this compound at a concentration of 1 µM for 24 hours. For mechanism-of-action studies, cells were pre-treated for 6 hours with specific inhibitors: lenalidomide (excess CRBN ligand), T807 (excess tau ligand), MLN4924 (NAE inhibitor), bafilomycin A1 (autophagy inhibitor), or carfilzomib (proteasome inhibitor), followed by co-treatment with this compound for 18 hours.[2]
-
Lysis and Protein Quantification: Cells were lysed in RIPA buffer, and total protein concentration was determined using a BCA assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against total tau (TAU5) and phosphorylated tau (P-tau S396). Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system. Densitometry analysis was performed to quantify tau levels relative to a loading control.[2]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: A152T neurons were treated with 1 µM this compound for 4 hours. To stabilize the ternary complex and prevent tau degradation, cells were pre-treated for 30 minutes with proteasome inhibitors (carfilzomib or bortezomib at 5 µM).[2]
-
Immunoprecipitation: Cell lysates were incubated with an antibody against DDB1, a component of the CRL4^CRBN^ complex, coupled to magnetic beads.
-
Western Blot Analysis: The immunoprecipitated protein complexes were eluted and analyzed by western blotting using antibodies against total tau (TAU5), phosphorylated tau (PHF-1), and ubiquitin (Ubi-1) to detect the presence of these proteins in the pulled-down complex.[2]
Multiplexed Mass Spectrometry for Off-Target Analysis
-
Sample Preparation: A152T neurons were treated with 1 µM this compound or the inactive control QC-03-075 for 4 hours.[2][7]
-
Proteomic Analysis: Global changes in the neuronal proteome were analyzed using multiplexed mass spectrometry-based proteomics to identify proteins that were significantly degraded upon treatment. This analysis revealed that the primary off-targets were known neosubstrates of the pomalidomide moiety, namely the zinc finger proteins ZFP91, ZNF653, and ZNF827.[2][7][8]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of aberrant tau.
Caption: Workflow for the experimental validation of this compound's mechanism of action.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 5. This compound | Tau PROTAC | Probechem Biochemicals [probechem.com]
- 6. QC-01–175|CAS 2267290-96-8|DC Chemicals [dcchemicals.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. medkoo.com [medkoo.com]
QC-01-175: A Technical Guide to a Targeted Tau Protein Degrader for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tauopathies, including Alzheimer's disease, are characterized by the pathological accumulation of aberrant tau protein. A promising therapeutic strategy is the targeted degradation of pathogenic tau. This technical guide provides an in-depth overview of QC-01-175, a novel heterobifunctional molecule designed as a targeted tau protein degrader. This compound operates on the principle of Proteolysis Targeting Chimeras (PROTACs), engaging the ubiquitin-proteasome system to selectively eliminate pathological tau. This document details the mechanism of action, presents key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and provides visual representations of its operational pathways.
Introduction: The Rationale for Targeted Tau Degradation
The accumulation of hyperphosphorylated and aggregated tau protein in the brain is a central pathological hallmark of Alzheimer's disease and other related neurodegenerative disorders. These tau aggregates form neurofibrillary tangles (NFTs), disrupt normal neuronal function, and contribute to synaptic loss and cell death. Traditional therapeutic approaches have focused on inhibiting kinases or promoting microtubule stability. However, the direct and selective removal of pathogenic tau offers a more direct and potentially more effective therapeutic intervention.
This compound is a first-generation, non-peptidic, tau-selective degrader developed to validate this therapeutic concept.[1] It is a bifunctional molecule that simultaneously binds to pathological tau and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to tag tau for degradation.
The Molecular Architecture and Mechanism of Action of this compound
This compound is a PROTAC composed of three key components: a ligand that binds to aberrant tau, a linker molecule, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
-
Tau-Binding Ligand: The tau-binding moiety of this compound is derived from the T807 (also known as AV-1451 or flortaucipir) scaffold, a well-characterized PET tracer used for imaging tau pathology in the human brain.[2] This component provides the specificity for binding to pathological conformations of tau.
-
E3 Ligase Ligand: this compound utilizes a pomalidomide analog to engage Cereblon (CRBN), a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][3]
-
Linker: A flexible polyethylene glycol (PEG)-based linker connects the tau-binding and CRBN-binding moieties, optimizing the formation of a stable ternary complex between tau, this compound, and the E3 ligase.
The mechanism of action, as depicted in the signaling pathway below, involves the this compound-mediated formation of a ternary complex, leading to the polyubiquitination of tau by the CRL4^CRBN^ complex. This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades the tau protein into smaller peptides.[2][4]
Signaling Pathway of this compound-Mediated Tau Degradation
Caption: Mechanism of this compound-mediated tau degradation.
Quantitative Data Summary
The efficacy and specificity of this compound have been evaluated in various in vitro and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Binding Affinity of this compound to Recombinant Tau
| Tau Variant | This compound KD (μM) | T807 KD (μM) |
| Wild-Type | ~2.2 | ~1.8 |
| A152T | ~1.7 | ~2.1 |
| P301L | ~2.5 | ~1.7 |
| Data from Bio-Layer Interferometry (BLI) assays show that this compound binds to various forms of recombinant tau with affinities comparable to its parent molecule, T807.[5] |
Table 2: Efficacy of this compound in FTD Patient-Derived Neurons
| Neuronal Model | Treatment | Total Tau Reduction (%) | Phospho-Tau (S396) Reduction (%) |
| Tau-A152T | 1 µM this compound (24h) | ~70% | ~80% |
| Tau-P301L | 1 µM this compound (24h) | ~70% | ~80% |
| Tau-A152T | 10 µM this compound (24h) | 50-100% | Not specified |
| Healthy Control | This compound | Minimal effect | Minimal effect |
| Data from ELISA and Western blot analysis in iPSC-derived neurons from frontotemporal dementia patients.[2] |
Table 3: Off-Target Activity Profile of this compound
| Off-Target | This compound IC50 (µM) | T807 IC50 (µM) |
| Monoamine Oxidase (MAO) | 8.56 | 0.14 |
| In vitro MAO activity assay demonstrates significantly reduced off-target inhibition by this compound compared to T807.[2] Mass spectrometry-based proteomics in A152T neurons treated with 1 µM this compound for 4 hours revealed that the only significant off-target effects were the degradation of known immunomodulatory drug (IMiD) targets (ZFP91, ZNF653, and ZNF827), which is an expected consequence of the pomalidomide-based CRBN ligand.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.
Cell Culture of FTD Patient-Derived Neurons
-
Source: Induced pluripotent stem cells (iPSCs) derived from frontotemporal dementia patients carrying the Tau-A152T or Tau-P301L mutations, and from healthy controls.
-
Differentiation: iPSCs are differentiated into cortical neurons over a period of 6-8 weeks using established protocols.
-
Maintenance: Differentiated neurons are maintained in appropriate neuronal culture medium.
Western Blotting for Tau Degradation
-
Treatment: Differentiated neurons are treated with this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: The membrane is incubated with primary antibodies against total tau (e.g., TAU5) and phospho-tau (e.g., pS396), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometry is performed to quantify protein levels, normalized to a loading control like β-actin.
Mechanism of Action Studies
To confirm the involvement of the ubiquitin-proteasome system, the following experimental workflow is employed:
Caption: Experimental workflow for elucidating the mechanism of action.
Immunoprecipitation for Ternary Complex Formation
-
Pre-treatment: Neurons are pre-treated with a proteasome inhibitor (e.g., carfilzomib) for 30 minutes to stabilize the ternary complex.
-
Treatment: Cells are then treated with this compound (e.g., 1 µM) for 4 hours.
-
Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The lysate is incubated with an antibody against a component of the CRL4^CRBN^ complex (e.g., DDB1) conjugated to magnetic beads.
-
Washing: The beads are washed to remove non-specific binding.
-
Elution: The bound proteins are eluted.
-
Analysis: The eluate is analyzed by Western blotting for the presence of tau, confirming its interaction with the E3 ligase complex.[2]
In Vivo Studies and Future Directions
While most of the detailed research on this compound has been conducted in vitro and in cell models, initial pharmacokinetic studies in mice have shown that the compound can cross the blood-brain barrier.[6] This is a critical prerequisite for any CNS-targeted therapeutic.
Future research will likely focus on:
-
In vivo efficacy studies in animal models of tauopathy to assess the impact on pathology and cognitive function.
-
Detailed pharmacokinetic and pharmacodynamic profiling.
-
Comprehensive toxicity and safety assessments.
-
Optimization of the this compound scaffold to improve potency, selectivity, and drug-like properties, leading to the development of second-generation tau degraders.
Conclusion
This compound represents a significant advancement in the development of novel therapeutic strategies for Alzheimer's disease and other tauopathies. As a targeted protein degrader, it offers a mechanism to directly eliminate the pathogenic tau species that drive neurodegeneration. The data presented in this technical guide demonstrate its proof-of-concept efficacy and selectivity in disease-relevant neuronal models. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to further validate and build upon this promising therapeutic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. elifesciences.org [elifesciences.org]
- 6. researchgate.net [researchgate.net]
The Heterobifunctional Nature of QC-01-175: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms and experimental validation of QC-01-175, a heterobifunctional molecule designed for the targeted degradation of aberrant tau protein. By recruiting the E3 ubiquitin ligase machinery, this compound presents a novel therapeutic strategy for tauopathies, including frontotemporal dementia (FTD) and Alzheimer's disease. This document provides a comprehensive overview of its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Introduction: Targeted Protein Degradation and this compound
Targeted protein degradation (TPD) is a rapidly emerging therapeutic modality that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
This compound is a first-in-class, non-peptidic, small-molecule tau degrader.[3] It was developed by converting the tau positron emission tomography (PET) tracer, T807 (also known as AV-1451), into a functional degrader of pathogenic tau.[4] The design of this compound incorporates a T807-based ligand for binding to aberrant tau and a pomalidomide moiety to engage Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[4][5] This dual engagement is intended to trigger the ubiquitination and subsequent proteasomal degradation of tau, particularly disease-associated forms.[4][6]
Mechanism of Action: A Tripartite Alliance for Tau Degradation
The heterobifunctional nature of this compound enables it to act as a molecular bridge, fostering the formation of a ternary complex between aberrant tau and the CRL4^CRBN^ E3 ligase.[4][7] This process can be broken down into the following key steps:
-
Binding to Aberrant Tau: The T807-derived warhead of this compound selectively binds to pathological conformations of the tau protein.[4][5]
-
Recruitment of E3 Ligase: Simultaneously, the pomalidomide-based ligand on this compound engages with CRBN, a component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4][7]
-
Ternary Complex Formation: The binding of both ends of this compound to their respective targets results in the formation of a transient tau-QC-01-175-CRL4^CRBN^ ternary complex.[4]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the tau protein.
-
Proteasomal Degradation: The polyubiquitinated tau is then recognized and degraded by the 26S proteasome, leading to a reduction in the levels of aberrant tau.[2][4]
This mechanism is catalytic, meaning a single molecule of this compound can induce the degradation of multiple tau proteins.
Quantitative Data
The efficacy and specificity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound and its Precursor to Tau Variants
| Compound | Tau Variant | K_D (μM) | Assay |
| This compound | Wild-type (WT) | 1.2 | Bio-Layer Interferometry (BLI) |
| This compound | A152T | 1.7 | Bio-Layer Interferometry (BLI) |
| This compound | P301L | 2.5 | Bio-Layer Interferometry (BLI) |
| T807 | Wild-type (WT) | 1.8 | Bio-Layer Interferometry (BLI) |
| T807 | A152T | 2.1 | Bio-Layer Interferometry (BLI) |
| T807 | P301L | 1.7 | Bio-Layer Interferometry (BLI) |
Data sourced from Silva et al., 2019.[2][4][8]
Table 2: Cellular Degradation of Tau by this compound
| Cell Line | Tau Species | Concentration (μM) | Treatment Duration (hr) | % Tau Reduction | Assay |
| A152T Neurons | Total Tau | 1 | 24 | 50-100% | Western Blot/ELISA |
| A152T Neurons | p-Tau (S396) | 1 | 24 | 50-100% | Western Blot/ELISA |
| P301L Neurons | Total Tau | 10 | 24 | Significant reduction | ELISA |
| P301L Neurons | p-Tau (S396) | 10 | 24 | Significant reduction | ELISA |
| SH-SY5Y | p-Tau (S396) | 10 | 4 | Significant reduction | Western Blot |
Data compiled from Silva et al., 2019 and Petrozziello et al., 2022.[4][6][8][9] Note: The range in tau reduction in A152T neurons reflects variability across independent experiments.[4]
Table 3: Selectivity and Off-Target Profile
| Off-Target | IC50 (nM) | Assay | Notes |
| MAO-A | > 8500 | In vitro MAO assay | T807 (precursor) IC50 = 140 nM. This compound shows significantly reduced MAO inhibition.[6][10] |
| MAO-B | > 8500 | In vitro MAO assay | T807 (precursor) has known off-target activity against MAO-B.[6] |
| ZFP91, ZNF653, ZNF827 | N/A | Multiplexed MS-based proteomics | These known IMiD targets were the only significant off-targets detected upon 4-hour treatment with 1 µM this compound.[6][10] |
Data sourced from Silva et al., 2019 and the Chemical Probes Portal.[4][6][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summarized protocols for key experiments used to characterize this compound.
Western Blotting for Tau Degradation
This protocol is used to quantify the reduction in total and phosphorylated tau levels in neuronal cells following treatment with this compound.
-
Cell Culture and Treatment: Differentiated neurons (e.g., from FTD patient-derived iPSCs) are plated and treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against total tau (e.g., TAU5), phospho-tau (e.g., p-Tau S396), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is designed to demonstrate the this compound-dependent interaction between tau and the CRL4^CRBN^ E3 ligase complex.
-
Cell Treatment and Lysis: Neurons are treated with this compound (e.g., 1 µM) or vehicle for a shorter duration (e.g., 4 hours) to capture the transient ternary complex. Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The lysate is pre-cleared and then incubated with an antibody against a component of the E3 ligase complex (e.g., DDB1) or tau, which has been conjugated to protein A/G beads.
-
Washing: The beads are washed multiple times to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by western blotting for the presence of tau (when pulling down an E3 ligase component) or an E3 ligase component (when pulling down tau).
Mass Spectrometry-Based Proteomics for Off-Target Analysis
This global proteomics approach identifies proteins that are degraded upon treatment with this compound, revealing its selectivity profile.
-
Sample Preparation: A152T neurons are treated in biological triplicate with vehicle, this compound (1 µM), or the negative control QC-03-075 (1 µM) for 4 hours.
-
Lysis and Digestion: Cells are lysed, and proteins are reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Tandem Mass Tag (TMT) Labeling: Peptides from each condition are labeled with isobaric TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: The labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a human protein database. The relative abundance of proteins across the different treatment conditions is determined by the reporter ion intensities from the TMT labels.[11]
Conclusion
This compound exemplifies the potential of the PROTAC technology to address challenging targets in neurodegenerative diseases. Its heterobifunctional design enables the specific recruitment of the CRL4^CRBN^ E3 ligase to aberrant tau, leading to its targeted degradation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers working on or interested in the field of targeted protein degradation for tauopathies. Further optimization of this and similar molecules holds promise for the development of novel therapeutics for a range of devastating neurodegenerative disorders.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 4. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. elifesciences.org [elifesciences.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
The Therapeutic Potential of QC-01-175 in Tauopathies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tauopathies, a class of neurodegenerative diseases including Alzheimer's disease and frontotemporal dementia (FTD), are characterized by the pathological aggregation of the tau protein.[1] Current therapeutic strategies have yet to yield a disease-modifying treatment. This technical guide explores the therapeutic potential of QC-01-175, a novel heterobifunctional molecule designed as a targeted protein degrader for aberrant tau.[2][3] this compound utilizes the proteolysis targeting chimera (PROTAC) technology to selectively eliminate pathological tau species by hijacking the cell's own ubiquitin-proteasome system.[4][5][6] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols associated with this compound, offering a resource for researchers in the field of neurodegenerative disease.
Introduction to this compound
This compound is a first-generation, non-peptidic, tau-selective PROTAC.[7] It is a bifunctional molecule comprising three key components: a ligand that recognizes and binds to pathological forms of the tau protein, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting these two moieties.[2][4] The tau-binding component is derived from the T807 (flortaucipir) PET tracer, known for its affinity for aggregated tau.[2][4] The CRBN-recruiting ligand is based on pomalidomide.[2][4] By simultaneously binding to both tau and CRBN, this compound facilitates the ubiquitination of tau, marking it for degradation by the 26S proteasome.[2][5] An inactive analog, QC-03-075, which has a modified CRBN-binding domain, serves as a negative control in experiments.[2][7]
Mechanism of Action: Targeted Tau Degradation
The primary mechanism of action of this compound is the induced degradation of aberrant tau via the ubiquitin-proteasome system (UPS). This process is dependent on the formation of a ternary complex between pathological tau, this compound, and the CRL4CRBN E3 ubiquitin ligase complex.[2] The degradation pathway is independent of the autophagy-lysosome pathway.[2]
Signaling Pathway
The signaling cascade initiated by this compound leading to tau degradation is depicted below.
Quantitative Efficacy of this compound
The efficacy of this compound in degrading tau has been evaluated in various in vitro models, primarily in human neurons derived from induced pluripotent stem cells (iPSCs) of FTD patients with tau mutations (A152T and P301L).[2][1]
Table 1: In Vitro Degradation of Tau by this compound in FTD Patient-Derived Neurons
| Cell Line (Tau Mutation) | Treatment Concentration (μM) | Treatment Duration (hours) | Reduction in Total Tau (%) | Reduction in Phospho-Tau (S396) (%) |
| A152T | 1 | 24 | ~70 | ~80 |
| P301L | 1 | 24 | ~70 | ~80 |
| Healthy Control 1 | 10 | 24 | ~20 | ~40 |
| Healthy Control 2 & 3 | 10 | 24 | No significant effect | No significant effect |
Data summarized from Silva et al. (2019).[2]
Table 2: Off-Target Effects of this compound
| Off-Target | IC50 (μM) | Notes |
| MAO-A/B | 8.56 | Reduced inhibition compared to the parent T807 compound (IC50 0.14 μM). |
| ZFP91, ZNF653, ZNF827 | - | Degradation observed at 1 μM after 4 hours, consistent with the pomalidomide moiety's known off-targets.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound.
Cell Culture and Neuronal Differentiation
Human iPSCs from FTD patients (with A152T or P301L tau mutations) and healthy controls are differentiated into cortical neurons. This process typically involves neural induction, neural progenitor cell expansion, and terminal differentiation over several weeks.
Compound Treatment
-
Preparation of Stock Solutions: this compound and the negative control QC-03-075 are dissolved in DMSO to create concentrated stock solutions.
-
Working Concentrations: For degradation assays, differentiated neurons are treated with this compound at concentrations typically ranging from 1 μM to 10 μM.[3] The final DMSO concentration in the culture medium should be kept constant across all conditions (e.g., <0.1%).
-
Treatment Duration: Treatment times can vary, but a 24-hour incubation is commonly used to assess maximal degradation. Shorter time points (e.g., 4 hours) can be used to study early effects and off-target profiles.
Western Blotting for Tau Levels
This protocol is used to quantify changes in total and phosphorylated tau levels.
Mass Spectrometry for Proteome-wide Selectivity
To assess the selectivity of this compound, multiplexed mass spectrometry-based proteomics can be employed.
-
Sample Preparation: Differentiated neurons (e.g., A152T) are treated with 1 μM this compound, 1 μM QC-03-075, or vehicle (DMSO) for 4 hours.[8]
-
Cell Lysis and Protein Digestion: Cells are lysed, and proteins are digested into peptides (e.g., using trypsin).
-
Tandem Mass Tag (TMT) Labeling: Peptides from different conditions are labeled with isobaric TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Protein abundance changes across different treatment conditions are quantified to identify off-target effects.
Therapeutic Potential and Future Directions
This compound has demonstrated the ability to selectively degrade pathological tau in patient-derived neuronal models, a significant advancement for tauopathy therapeutics.[2] It also rescued stress vulnerability in FTD neurons.[2] The preferential degradation of tau in diseased neurons compared to healthy controls suggests a favorable therapeutic window.[2]
Future research should focus on:
-
In Vivo Efficacy: Evaluating the ability of this compound and its optimized derivatives to cross the blood-brain barrier and reduce tau pathology in animal models of tauopathy.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of tau degraders.
-
Long-term Safety: Assessing potential long-term consequences of downregulating tau and any off-target effects in vivo.
-
Optimization: Further medicinal chemistry efforts to improve potency, selectivity, and drug-like properties of tau-targeting PROTACs.[7]
Conclusion
This compound represents a promising proof-of-concept for the application of targeted protein degradation in the treatment of tauopathies. By harnessing the cell's own machinery to eliminate disease-causing proteins, this approach offers a novel and potentially powerful therapeutic strategy. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and the development of next-generation tau degraders.
References
- 1. ncardia.com [ncardia.com]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 8. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
The Emergence of Targeted Protein Degradation in Frontotemporal Dementia: A Technical Overview of QC-01-175's Impact on Neuronal Survival
For Immediate Release
A deep dive into the preclinical efficacy and mechanism of action of QC-01-175, a novel tau-targeting PROTAC, reveals a promising new therapeutic avenue for Frontotemporal Dementia (FTD) and other tauopathies. This technical guide synthesizes the currently available data on this compound, focusing on its effects on neuronal survival in FTD models, detailing experimental protocols, and visualizing key cellular pathways.
Frontotemporal Dementia (FTD) is a devastating neurodegenerative disorder characterized by the progressive deterioration of the frontal and temporal lobes of the brain. A key pathological hallmark of many FTD cases is the accumulation of aberrant forms of the tau protein within neurons, leading to cellular dysfunction and eventual cell death.[1][2][3] Current therapeutic strategies have yet to yield a disease-modifying treatment. However, the advent of targeted protein degradation technology, specifically Proteolysis Targeting Chimeras (PROTACs), offers a novel approach to eliminate pathogenic proteins. This compound, a hetero-bifunctional molecule, has emerged as a promising agent in this class.[1][4][5]
This compound is designed to selectively engage both pathogenic tau and Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex CRL4CRBN.[1][2] This dual engagement facilitates the ubiquitination of tau, marking it for degradation by the proteasome.[1][2][3] This mechanism effectively clears pathological tau from neurons, offering a potential means to halt the progression of FTD.
Quantitative Efficacy of this compound in FTD Neuronal Models
Preclinical studies utilizing induced pluripotent stem cell (iPSC)-derived neuronal models from FTD patients with tau mutations (tau-A152T and tau-P301L) have demonstrated the potent and selective activity of this compound. The compound effected a concentration-dependent reduction in total tau and phosphorylated tau (p-tauS396), a key pathological species.[1][2]
| Cell Line | Tau Species | Treatment | Concentration (µM) | Degradation (%) |
| FTD (tau-P301L) | Total Tau | This compound (24h) | 1 | 60 |
| FTD (tau-P301L) | P-tauS396 | This compound (24h) | 1 | 60 |
| FTD (tau-A152T) | Total Tau | This compound (24h) | 1 | ~70 |
| FTD (tau-A152T) | P-tauS396 | This compound (24h) | 1 | ~80 |
| Control Line 1 | Total Tau | This compound (24h) | 10 | ~20 |
| Control Line 2 | Total Tau | This compound (24h) | 10 | ~20 |
| Control Line 3 | Total Tau | This compound (24h) | 10 | No effect |
| Control Line 1 | P-tauS396 | This compound (24h) | 10 | ~40 |
| Control Line 2 | P-tauS396 | This compound (24h) | 10 | No significant effect |
| Control Line 3 | P-tauS396 | This compound (24h) | 10 | No significant effect |
Data synthesized from Silva et al., 2019.[1][2]
Notably, this compound demonstrated preferential degradation of tau in FTD patient-derived neurons compared to neurons from healthy controls, suggesting specificity for disease-relevant tau species.[1][2] The inactive analog, QC-03-075, which cannot bind to CRBN, showed no significant effect on tau levels, confirming the mechanism of action.[1]
Mechanism of Action and Neuronal Rescue
The therapeutic potential of this compound extends beyond simple protein clearance. By degrading aberrant tau, the molecule effectively rescues FTD neurons from stress-induced vulnerability, a phenotype that was shown to be comparable to the effects of CRISPR-mediated knockout of the tau-encoding gene, MAPT.[1][2][4] This suggests that the removal of pathogenic tau is sufficient to restore a more resilient neuronal state.
Signaling Pathway of this compound-Mediated Tau Degradation
Caption: Mechanism of this compound action.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the evaluation of this compound.
Human iPSC-Derived Neuronal Cell Culture and Differentiation
-
Cell Source: Induced pluripotent stem cells (iPSCs) were generated from FTD patients carrying heterozygous tau-A152T or tau-P301L mutations, and from healthy control individuals.[1]
-
Differentiation Protocol: iPSCs were differentiated into cortical neurons over a period of six weeks using established protocols. This process typically involves neural induction, neural progenitor cell expansion, and terminal differentiation into mature neurons.[1]
Compound Treatment
-
Preparation: this compound and the negative control, QC-03-075, were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Application: Differentiated neurons were treated with varying concentrations of the compounds (or DMSO as a vehicle control) for specified durations (e.g., 24 hours). For inhibitor studies, cells were pre-treated with inhibitors for 6 hours before the addition of this compound.[1]
Western Blotting for Tau Quantification
-
Lysate Preparation: Following treatment, neurons were lysed to extract total protein. Protein concentration was determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by size using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for total tau (e.g., Tau5) and phosphorylated tau (e.g., p-tauS396). A loading control antibody (e.g., actin) was used to ensure equal protein loading.
-
Detection: Membranes were incubated with secondary antibodies conjugated to a reporter enzyme (e.g., HRP), and bands were visualized using a chemiluminescent substrate. Densitometry was used to quantify the protein levels.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) for Tau Quantification
-
Principle: A sandwich ELISA was used for a more quantitative measurement of total tau and p-tauS396.
-
Procedure: Wells of a microplate were coated with a capture antibody for tau. Cell lysates were added, followed by a detection antibody for either total tau or p-tauS396. The signal was developed using a substrate and measured with a plate reader.[1]
Neuronal Stress Vulnerability Assay
-
Stress Induction: To assess the protective effects of this compound, treated neurons were subjected to a cellular stressor.
-
Viability Assessment: Neuronal viability was measured using a standard assay, such as the quantification of ATP levels (e.g., CellTiter-Glo) or by assessing membrane integrity. A rescue of stress vulnerability was indicated by higher viability in this compound-treated cells compared to vehicle-treated cells following stress induction.[1][6]
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound.
Future Directions and Conclusion
The data presented provides a strong rationale for the continued development of this compound and other tau-targeting PROTACs for the treatment of FTD and related tauopathies. While these initial findings in patient-derived cell models are highly encouraging, further preclinical studies in animal models are necessary to evaluate the safety, pharmacokinetics, and in vivo efficacy of this approach. The ability of this compound to selectively degrade pathogenic tau and rescue neuronal stress phenotypes represents a significant advancement in the pursuit of a disease-modifying therapy for Frontotemporal Dementia. This technical overview underscores the potential of targeted protein degradation to address the root cause of neurodegenerative diseases.
References
- 1. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. PXD012515 - Targeted Degradation of Aberrant Tau in Frontotemporal Dementia Patient-Derived Neuronal Cell Models - OmicsDI [omicsdi.org]
- 4. This compound | Tau PROTAC | Probechem Biochemicals [probechem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
The Dawn of a New Strategy: A Technical Guide to the Discovery and Initial Studies of Tau PROTAC QC-01-175
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and discovery of QC-01-175, a pioneering Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of pathological tau protein. The accumulation of aberrant tau is a hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease and frontotemporal dementia (FTD).[1][2][3] this compound represents a novel therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins.
Rationale and Design: From PET Tracer to Protein Degrader
The development of this compound stemmed from the innovative concept of converting a diagnostic imaging agent into a therapeutic molecule.[1] The design is a heterobifunctional molecule, a characteristic feature of PROTACs, consisting of three key components: a ligand that binds to the target protein (tau), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4]
-
Tau-Binding Moiety: The design of this compound incorporated a derivative of T807 (also known as AV-1451 or flortaucipir), a well-established Positron Emission Tomography (PET) tracer known to bind to aggregated tau in the brains of patients with Alzheimer's disease.[1][4][5] This strategic choice aimed to endow the PROTAC with specificity for pathological forms of tau.[1]
-
E3 Ligase Recruitment: To engage the ubiquitin-proteasome system, this compound includes a pomalidomide moiety.[1][4] Pomalidomide is a known binder of Cereblon (CRBN), which is a substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex.[1][4]
-
Linker: A polyethylene glycol (PEG)-based linker was engineered to connect the tau-binding and CRBN-binding ligands, optimized for efficient ternary complex formation.[1][6]
The underlying principle is that by bringing tau and the E3 ligase into close proximity, this compound facilitates the ubiquitination of tau, marking it for degradation by the proteasome.[1][4] A crucial negative control compound, QC-03-075, was also synthesized.[1][7] In QC-03-075, the glutarimide ring of pomalidomide is replaced with a δ-lactam, a modification that abrogates its ability to bind to CRBN, thus serving to validate that the observed degradation is dependent on E3 ligase engagement.[3][7]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of this compound follows the canonical PROTAC pathway, which is initiated by the formation of a ternary complex between the target protein (tau), the PROTAC molecule (this compound), and the E3 ubiquitin ligase (CRL4CRBN).[1] This induced proximity triggers the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the tau protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the tagged tau protein.[1]
Caption: Mechanism of action of this compound.
Quantitative In Vitro Characterization
The initial studies of this compound involved a series of in vitro experiments to characterize its binding affinity, degradation efficacy, and off-target effects. The results are summarized in the tables below.
Table 1: Binding Affinity of this compound and T807 to Recombinant Tau
| Compound | Tau Variant | KD (μM) |
| This compound | Wild-Type | 1.2 |
| This compound | A152T | 1.7 |
| This compound | P301L | 2.5 |
| T807 | Wild-Type | 1.8 |
| T807 | A152T | 2.1 |
| T807 | P301L | 1.7 |
Data sourced from Silva et al., 2019.[1][5][8]
Table 2: Off-Target Monoamine Oxidase (MAO) Inhibition
| Compound | IC50 (μM) |
| This compound | 8.56 |
| T807 | 0.14 |
Data sourced from Silva et al., 2019.[1][5]
Cellular Activity in Patient-Derived Neurons
A key aspect of the initial investigation of this compound was its evaluation in neuronal cell models derived from induced pluripotent stem cells (iPSCs) of FTD patients carrying tau mutations (A152T and P301L).[1][3][9]
This compound demonstrated a concentration- and time-dependent degradation of both total tau and phosphorylated tau (p-tauS396) in these patient-derived neurons.[1] Notably, the degradation was more pronounced in the FTD neurons compared to neurons derived from healthy controls, suggesting a degree of specificity for disease-relevant forms of tau.[1] In A152T neurons, treatment with 1 µM this compound for 24 hours resulted in a significant reduction of total tau and p-tauS396, with a maximum degradation (Dmax) of approximately 60% at this concentration.[1] The effect was shown to be dependent on the proteasome and CRBN, as co-treatment with the proteasome inhibitor carfilzomib or excess CRBN ligand (lenalidomide) rescued the degradation.[1]
Furthermore, this compound was shown to rescue stress vulnerability in FTD neurons, a phenotype associated with pathological tau.[1][2]
Table 3: Cellular Degradation of Tau by this compound in A152T FTD Neurons
| Treatment | Duration (hr) | Total Tau Reduction (%) | p-tauS396 Reduction (%) |
| 1 µM this compound | 24 | ~70 | ~80 |
| 1 µM this compound + Carfilzomib | 24 | Degradation inhibited | Degradation inhibited |
| 1 µM this compound + Lenalidomide | 24 | Degradation inhibited | Degradation inhibited |
| 1 µM QC-03-075 (Negative Control) | 24 | No significant effect | No significant effect |
Data represents approximate values from western blot analysis in Silva et al., 2019.[1]
Selectivity and Off-Target Profile
To assess the selectivity of this compound, multiplexed mass spectrometry-based proteomics was employed to analyze the global proteome of A152T neurons following a 4-hour treatment.[1][10] The results revealed that at a concentration of 1 µM, the only significant off-target effects were the degradation of known immunomodulatory drug (IMiD) targets, such as ZFP91, ZNF653, and ZNF827.[1][2][11] This was an expected outcome due to the pomalidomide moiety of this compound. Importantly, no other specific off-targets were observed, and the negative control QC-03-075 did not affect the levels of these proteins, confirming the on-target activity of the CRBN-binding component.[1][5][11]
Experimental Protocols
Bio-Layer Interferometry (BLI) for Binding Affinity
-
Objective: To determine the binding affinity (KD) of this compound and T807 to recombinant tau protein variants.
-
Instrumentation: Octet RED96 system (ForteBio).
-
Procedure:
-
Streptavidin (SA) biosensors were loaded with biotinylated recombinant tau protein (Wild-Type, A152T, or P301L).
-
A baseline was established by dipping the sensors in kinetics buffer.
-
Sensors were then dipped into wells containing serial dilutions of the compounds (this compound or T807) to measure association.
-
Finally, sensors were moved back to the kinetics buffer to measure dissociation.
-
The resulting sensorgrams were analyzed using the Octet software to calculate the KD values.[1]
-
Western Blotting for Tau Degradation
-
Objective: To quantify the levels of total and phosphorylated tau in neuronal lysates after treatment.
-
Procedure:
-
iPSC-derived neurons were plated and differentiated for 6 weeks.
-
Cells were treated with this compound, QC-03-075, or vehicle (DMSO) at various concentrations and for different durations.
-
For mechanism of action studies, cells were pre-treated with inhibitors (e.g., carfilzomib, lenalidomide, MLN4924) before adding this compound.[1]
-
Cells were lysed, and protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against total tau (TAU5) and phosphorylated tau (p-tauS396), as well as a loading control (e.g., actin).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate, and densitometry was performed for quantification.[1][7]
-
Caption: Workflow for Western Blot Analysis.
Mass Spectrometry-Based Proteomics
-
Objective: To identify potential off-targets of this compound in an unbiased manner.
-
Procedure:
-
A152T neurons were treated with 1 µM this compound, 1 µM QC-03-075, or vehicle for 4 hours.
-
Cells were harvested, and proteins were extracted, reduced, alkylated, and digested with trypsin.
-
The resulting peptides were labeled with tandem mass tags (TMT) for multiplexed analysis.
-
Labeled peptides were fractionated by high-pH reversed-phase liquid chromatography.
-
Fractions were analyzed by LC-MS/MS on an Orbitrap Fusion mass spectrometer.
-
The raw data was processed using Proteome Discoverer software to identify and quantify proteins.[10] Statistical analysis was performed to identify proteins with significantly altered abundance upon treatment.[1][10]
-
Conclusion and Future Directions
The initial studies on this compound successfully demonstrated the feasibility of using a PROTAC-based approach to target and degrade pathological tau in patient-derived neuronal models.[1][3][9] The molecule showed preferential activity in disease-relevant contexts, a manageable off-target profile, and the ability to rescue a disease-related cellular phenotype.[1] These foundational findings have established this compound as a valuable chemical probe for studying the consequences of tau reduction and have paved the way for the development of optimized, next-generation tau degraders with improved potency and drug-like properties.[3][7][9] Future work will likely focus on in vivo evaluation of these compounds in animal models of tauopathy to assess their therapeutic potential.[9][12]
References
- 1. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 3. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. elifesciences.org [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 8. Peer review in Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models | eLife [elifesciences.org]
- 9. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. researchgate.net [researchgate.net]
QC-01-175: A Technical Guide to its Specificity for Disease-Associated Tau Conformers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of QC-01-175, a novel heterobifunctional molecule designed for the targeted degradation of pathogenic tau protein. By recruiting the E3 ubiquitin ligase cereblon (CRBN), this compound initiates the ubiquitination and subsequent proteasomal degradation of aberrant tau, offering a promising therapeutic strategy for tauopathies such as frontotemporal dementia (FTD) and Alzheimer's disease. This document details the binding specificity, mechanism of action, and experimental validation of this compound, presenting key data and methodologies for the scientific community.
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that functions as a molecular bridge between pathogenic tau and the E3 ubiquitin ligase machinery.[1][2] It is composed of a ligand that binds to tau, derived from the PET tracer T807 (flortaucipir), and a pomalidomide-based ligand that recruits CRBN, a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination of tau, marking it for degradation by the proteasome.[2] This targeted protein degradation approach is designed to eliminate toxic tau species from neurons.[2][3]
Quantitative Analysis of Binding Affinity and Specificity
The binding affinity of this compound to various forms of recombinant human tau has been quantified, demonstrating its ability to engage disease-relevant conformers. The following table summarizes the dissociation constants (KD) and inhibitory concentrations (IC50) for this compound and its parent compound, T807.
| Compound | Target | KD (μM) | IC50 (nM) | Assay Method |
| This compound | Wild-type tau | 1.2 | - | Bio-Layer Interferometry (BLI)[4] |
| A152T mutant tau | 1.7 | - | Bio-Layer Interferometry (BLI)[4] | |
| P301L mutant tau | 2.5 | - | Bio-Layer Interferometry (BLI)[4] | |
| Monoamine Oxidase A (MAO-A) | - | > 8500 | In vitro MAO assay[4] | |
| Monoamine Oxidase B (MAO-B) | - | > 8500 | In vitro MAO assay[4] | |
| T807 | Monoamine Oxidase A (MAO-A) | - | 140 | In vitro MAO assay[4] |
| Monoamine Oxidase B (MAO-B) | - | - | - |
Table 1: Binding Affinity and Specificity of this compound.
Experimental Protocols
Bio-Layer Interferometry (BLI) for Tau Binding Affinity
This method is employed to measure the binding affinity of this compound to different recombinant tau proteins.
-
Immobilization: Streptavidin (SA) biosensors are used to immobilize biotinylated recombinant human tau proteins (wild-type, A152T mutant, or P301L mutant).
-
Association: The immobilized biosensors are then dipped into solutions containing varying concentrations of this compound (e.g., up to 64 μM) to measure the association phase.[5]
-
Dissociation: Subsequently, the biosensors are moved to a buffer-only solution to measure the dissociation of the compound.
-
Data Analysis: The association and dissociation curves are recorded, and the steady-state response is used to calculate the dissociation constant (KD), which reflects the binding affinity.[2][5]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay is performed to assess the off-target effects of this compound on MAO-A and MAO-B, known off-targets of the parent compound T807.[2][3]
-
Enzyme Preparation: Recombinant human MAO-A or MAO-B is prepared.
-
Compound Incubation: The enzyme is incubated with a range of concentrations of this compound or T807.
-
Substrate Addition: A suitable substrate for the respective MAO enzyme is added to initiate the reaction.
-
Detection: The product of the enzymatic reaction is detected, often using a fluorescent or colorimetric method.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the compound concentration. A higher IC50 value indicates lower inhibitory activity.[4]
Cellular Tau Degradation Assay in Patient-Derived Neurons
This assay evaluates the ability of this compound to induce the degradation of endogenous tau in a disease-relevant context.
-
Cell Culture: Neurons are derived from induced pluripotent stem cells (iPSCs) of patients with FTD carrying tau mutations (e.g., A152T or P301L) and from healthy controls.[2][6]
-
Compound Treatment: The neuronal cultures are treated with varying concentrations of this compound (e.g., 100 nM to 10 µM) for a specified duration (e.g., 24 hours).[4][7] A negative control compound, QC-03-075, which lacks the ability to bind CRBN, is used to confirm the mechanism of action.[6]
-
Cell Lysis and Fractionation: Cells are lysed, and soluble and insoluble protein fractions can be separated to assess the degradation of different tau species.[6]
-
Protein Quantification: The levels of total tau and phosphorylated tau (e.g., P-tauS396) are quantified using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA).[2]
-
Data Analysis: The reduction in tau levels in treated cells is compared to vehicle-treated controls to determine the efficacy and specificity of degradation.
Visualizing the Molecular Logic and Experimental Workflow
To further elucidate the mechanism and experimental validation of this compound, the following diagrams are provided.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Figures and data in Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models | eLife [elifesciences.org]
- 6. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
The PROTAC Approach to Tau Degradation: A Technical Guide to the Parent Compound of QC-01-175
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the parent compound that forms the core of QC-01-175, a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the tau protein. This compound is a hetero-bifunctional molecule that leverages the cellular ubiquitin-proteasome system to eliminate pathological tau, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. This document will delve into the chemical synthesis, mechanism of action, and key experimental data related to the parent tau-binding moiety of this compound, the renowned PET tracer T807 (flortaucipir), and the resulting PROTAC molecule.
The Parent Compound: T807 (Flortaucipir)
This compound is synthesized based on the core scaffold of T807, a highly selective imaging agent for paired helical filament (PHF)-tau[1][2]. T807, also known as AV-1451, is a small molecule capable of crossing the blood-brain barrier and is widely used in Positron Emission Tomography (PET) to visualize the distribution and density of tau pathology in the brains of individuals with Alzheimer's disease and other tauopathies[3][4].
Chemical Structure and Synthesis
The chemical name for T807 is 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole[4]. Its core structure is a pyrido[4,3-b]indole, also known as a γ-carboline.
Synthesis of the T807 Core (Non-radiolabeled):
The synthesis of the T807 core generally involves a multi-step process. While specific GMP-compliant automated radiosynthesis methods for [18F]T807 are well-documented[5][6][7], the synthesis of the non-radiolabeled core for research and as a precursor for PROTAC development follows similar principles, typically involving key bond-forming reactions like Suzuki or Stille coupling to connect the pyridine and pyrido[4,3-b]indole moieties. A general synthetic approach is outlined below:
-
Step 1: Synthesis of the Pyrido[4,3-b]indole Core: This can be achieved through various indole synthesis methodologies, such as the Fischer indole synthesis or Bischler-Möhlau indole synthesis, starting from appropriate pyridine and phenylhydrazine precursors.
-
Step 2: Functionalization of the Core: The pyrido[4,3-b]indole core is then functionalized, for example, by bromination, to introduce a handle for subsequent coupling reactions.
-
Step 3: Suzuki Coupling: The functionalized pyrido[4,3-b]indole is coupled with a suitable boronic acid or ester derivative of the pyridine moiety (e.g., 6-fluoropyridin-3-yl)boronic acid) under palladium catalysis to form the final T807 structure.
Binding Affinity and Selectivity
T807 exhibits high affinity and selectivity for PHF-tau over other protein aggregates, such as amyloid-beta plaques[5]. This specificity is crucial for its function as both a PET tracer and as the targeting ligand in a PROTAC.
| Ligand | Target | Binding Affinity (Kd) | Reference |
| [18F]T807 | PHF-tau (human AD brain sections) | 14.6 nM | [5] |
This compound: A T807-Based PROTAC for Tau Degradation
This compound is a hetero-bifunctional molecule that consists of three key components: a derivative of T807 that binds to the tau protein, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two moieties[1][2][8]. The CRBN-recruiting ligand is an analog of pomalidomide[1].
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway, inducing the targeted degradation of tau via the ubiquitin-proteasome system (UPS)[8].
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Quantitative Data on Tau Degradation
This compound has been shown to effectively induce the degradation of tau in various cellular models, particularly those derived from patients with frontotemporal dementia (FTD)[8][9].
| Compound | Cell Line | Tau Species | Dmax (24h) | Concentration for Dmax | Reference |
| This compound | P301L FTD neurons | Total Tau | ~60% | 1 µM | [9] |
| This compound | P301L FTD neurons | P-tauS396 | ~60% | 1 µM | [9] |
| This compound | A152T FTD neurons | Total Tau | ~70% reduction | 1 µM | [9] |
| This compound | A152T FTD neurons | P-tauS396 | ~80% reduction | 1 µM | [9] |
Off-Target Effects
A critical aspect of PROTAC development is the assessment of off-target effects. Mass spectrometry-based proteomics has been employed to evaluate the impact of this compound on the global proteome of neuronal cells[8].
| Compound | Concentration | Treatment Duration | Significant Off-Target Effects | Reference |
| This compound | 1 µM | 4 hours | Degradation of known IMiD targets (ZFP91, ZNF653, ZNF827) | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of T807 and this compound.
Biolayer Interferometry (BLI) for Binding Affinity
BLI is a label-free technique used to measure real-time biomolecular interactions.
Experimental Workflow for BLI
References
- 1. Human Tau (Total) ELISA Kit (KHB0041) - Invitrogen [thermofisher.com]
- 2. bio-rad.com [bio-rad.com]
- 3. sapient.bio [sapient.bio]
- 4. Protein Degrader [proteomics.com]
- 5. Human Tau ELISA Kit (ab273617) | Abcam [abcam.com]
- 6. FastScan⢠Total Tau ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 7. ibl-america.com [ibl-america.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for QC-01-175 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC-01-175 is a heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC) to specifically induce the degradation of aberrant forms of the tau protein.[1][2] Pathological accumulation of tau is a hallmark of several neurodegenerative diseases, collectively known as tauopathies, including frontotemporal dementia (FTD).[1][3] this compound operates by engaging both the target protein (tau) and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of tau.[1][3][4] This targeted protein degradation approach has shown promise in reducing pathogenic tau levels and rescuing disease-related phenotypes in preclinical models.[1][3]
These application notes provide detailed protocols for the use of this compound in neuronal cell culture models, including patient-derived cells and common cell lines.
Quantitative Data Summary
The following tables summarize key quantitative parameters for experiments utilizing this compound in neuronal cell cultures.
Table 1: Recommended Treatment Conditions for this compound
| Cell Model | This compound Concentration | Incubation Time | Observed Effect | Reference |
| FTD Patient-Derived Neurons (A152T and P301L mutants) | 1 µM | 24 hours | ~70% reduction in total tau; ~80% reduction in P-tauS396 | [3] |
| SH-SY5Y Cells (induced with ALS SNs) | 10 µM | 4 hours | Reduction in pTau-S396 levels | [1] |
| FTD Patient-Derived Neurons | 5 µM | 8 hours | Used in stress vulnerability assays | [1] |
Table 2: Efficacy and Specificity of this compound
| Parameter | Value | Assay | Cell Model | Reference |
| Dmax, 24h (Total and P-tauS396) | 60% at 1 µM | ELISA | P301L neurons | [4] |
| Off-target effects (at 1 µM, 4h) | Significant changes only in known IMiD targets (ZFP91, ZNF653, ZNF827) | Mass Spectrometry Proteomics | A152T neurons | [4][5] |
| Negative Control (QC-03-075) | Minimal to no effect on tau levels | Western Blot, ELISA | A152T and P301L neurons | [3][4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action for this compound.
Experimental Protocols
General Cell Culture and Differentiation of Patient-Derived Neurons
This protocol is adapted for frontotemporal dementia (FTD) patient-derived neuronal precursor cells (NPCs).
Materials:
-
NPCs derived from FTD patients (e.g., carrying A152T or P301L mutations) or healthy controls.
-
96-well cell culture plates.
-
Neuronal differentiation medium.
Procedure:
-
Plate NPCs in a 96-well plate at the desired density.
-
Differentiate the NPCs for 6 to 8 weeks in a humidified incubator at 37°C and 5% CO2.
-
Replace the differentiation medium every 2-3 days.
-
Visually inspect the cultures for neuronal morphology and viability before initiating experiments.
Treatment of Neuronal Cultures with this compound
Materials:
-
Differentiated neuronal cultures.
-
This compound (and negative control QC-03-075).
-
Vehicle (e.g., DMSO).
-
Cell culture medium.
Procedure:
-
Prepare stock solutions of this compound and QC-03-075 in the vehicle.
-
On the day of the experiment, dilute the compounds to the final desired concentration (e.g., 1 µM for tau degradation studies) in fresh cell culture medium.
-
Carefully remove the old medium from the neuronal cultures.
-
Add the medium containing the diluted compounds or vehicle to the respective wells.
-
Incubate the plates for the desired duration (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.
Western Blotting for Tau and Phospho-Tau
Materials:
-
Treated neuronal cell lysates.
-
Protein lysis buffer.
-
Primary antibodies (e.g., Total Tau, P-tauS396).
-
Secondary antibodies.
-
Western blotting equipment and reagents.
Procedure:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in protein lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Develop the blot and quantify the protein bands.
Stress Vulnerability Assay
Materials:
-
Differentiated neuronal cultures.
-
This compound or vehicle.
-
Amyloid-beta (1-42) oligomers.
-
Alamar Blue cell viability reagent.
-
Plate reader.
Procedure:
-
Treat the 8-week differentiated neurons with 5 µM this compound or vehicle for 8 hours.[1]
-
Following the initial treatment, add 10 µM of amyloid-beta (1-42) or vehicle to the wells.[1]
-
Incubate for an additional 16 hours.[1]
-
After the co-incubation, measure cell viability using the Alamar Blue reagent according to the manufacturer's instructions.
-
Read the fluorescence or absorbance on a multi-label plate reader.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating this compound.
References
- 1. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for QC-01-175 in iPSC-Derived Neuron Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC-01-175 is a potent and selective heterobifunctional molecule designed for the targeted degradation of tau protein.[1][2] It functions as a proteolysis-targeting chimera (PROTAC), a class of molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[1] this compound accomplishes this by simultaneously binding to the tau protein and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome.[3][4] This targeted degradation approach has shown particular promise in models of tauopathies, such as frontotemporal dementia (FTD), where the accumulation of aberrant tau is a key pathological feature.[3][5]
Induced pluripotent stem cell (iPSC)-derived neuron models offer a physiologically relevant platform to study neurodegenerative diseases in a human context.[6][7][8] These models, especially those derived from patients with specific mutations, recapitulate key aspects of disease pathology, making them invaluable for testing novel therapeutic agents like this compound.[5][9]
These application notes provide a comprehensive guide for utilizing this compound in iPSC-derived neuron models of tauopathy, including detailed protocols and data presentation for effective experimental design and interpretation.
Mechanism of Action of this compound
This compound is engineered with two key functional ends connected by a linker: one end binds to the tau protein, and the other binds to Cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex.[1][3] The formation of this ternary complex (Tau-QC-01-175-CRBN) brings tau into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to tau.[3] Poly-ubiquitinated tau is then recognized and degraded by the 26S proteasome.[3] A structurally similar but inactive control compound, QC-03-075, which has a modification that prevents CRBN binding, can be used to demonstrate the specific CRBN-dependent activity of this compound.[4][9]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. QC-01–175|CAS 2267290-96-8|DC Chemicals [dcchemicals.com]
- 3. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling ALS and FTD with iPSC-derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling neurological diseases using iPSC-derived neural cells: iPSC modeling of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application of in vitro-derived human neurons in neurodegenerative disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
Application Notes and Protocols for QC-01-175 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to QC-01-175
This compound is a potent and specific heterobifunctional molecule designed for the targeted degradation of tau protein.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound operates by hijacking the cell's natural protein disposal machinery. It simultaneously binds to the tau protein and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This induced proximity facilitates the ubiquitination of tau, marking it for degradation by the 26S proteasome.[4][5] This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of tau in neurodegenerative diseases such as Frontotemporal Dementia (FTD) and Alzheimer's disease.[4][5] In vitro studies have demonstrated its efficacy in reducing levels of both total and phosphorylated tau in neuronal cell models, particularly those derived from FTD patients with tau mutations like A152T and P301L.[4][6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various in vitro assays.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Binding Affinity (KD) | |||
| Wild-Type (WT) Tau | 1.2 µM | Recombinant human tau (Biolayer Interferometry) | [4] |
| A152T Mutant Tau | 1.7 µM | Recombinant human tau (Biolayer Interferometry) | [4] |
| P301L Mutant Tau | 2.5 µM | Recombinant human tau (Biolayer Interferometry) | [4] |
| Effective Concentration | |||
| Phospho-tau Degradation | ≥ 100 nM | A152T patient-derived neurons (24h treatment) | [4] |
| Total Tau Degradation | 1 - 10 µM | A152T patient-derived neurons (24h treatment) | [4] |
| Maximum Degradation (Dmax) | |||
| Total and Phospho-tau | ~60% | P301L patient-derived neurons (1 µM, 24h) | [5] |
| Total Tau | ~75% | A152T patient-derived neurons (24h treatment) | [4] |
| Phospho-tau (S396) | ~85% | A152T patient-derived neurons (24h treatment) | [4] |
| Off-Target Activity (IC50) | |||
| Monoamine Oxidase (MAO) | 8.56 µM | In vitro MAO assay | [4] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in mediating the degradation of tau protein.
Caption: this compound forms a ternary complex with tau and CRBN, leading to tau ubiquitination and proteasomal degradation.
Experimental Workflow for In Vitro Studies
The diagram below outlines a general workflow for evaluating the efficacy of this compound in cell culture.
Caption: A typical workflow for assessing this compound's effects on neuronal cells.
Experimental Protocols
Cell Culture and Compound Treatment
-
Cell Lines: Patient-derived induced pluripotent stem cell (iPSC) neurons carrying FTD-related tau mutations (e.g., A152T, P301L) are recommended. SH-SY5Y neuroblastoma cells can also be used.
-
Culture Conditions: Culture cells according to standard protocols for the specific cell line. For iPSC-derived neurons, differentiation into a mature neuronal phenotype is crucial.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO) should always be included. A typical treatment duration is 24 hours.
Western Blot Analysis for Tau Degradation
This protocol is for assessing the levels of total and phosphorylated tau following treatment with this compound.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-total Tau (TAU5), anti-phospho-Tau (PHF-1 for pS396/pS404))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay (Alamar Blue)
This assay is used to assess the cytotoxicity of this compound.
Materials:
-
Alamar Blue reagent
-
96-well plate
-
Fluorescence or absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
After the desired incubation period (e.g., 24 hours), add Alamar Blue reagent to each well at a volume equal to 10% of the culture medium volume.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the Tau-QC-01-175-CRBN ternary complex.
Materials:
-
IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Treat cells with this compound (e.g., 1 µM for 4 hours). To capture the complex before degradation, pre-treatment with a proteasome inhibitor (e.g., MG132 or carfilzomib) may be necessary.
-
Lyse the cells using a non-denaturing IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluate by Western blotting using antibodies against Tau and CRBN. The presence of Tau in the CRBN immunoprecipitate indicates the formation of the ternary complex.
References
- 1. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 2. Co-Immunoprecipitation (Co-Ip) in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Western Blotting for Neuronal Proteins [protocols.io]
- 4. allevi3d.com [allevi3d.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Co-Immunoprecipitation (Co-Ip) in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of QC-01-175 in Frontotemporal Dementia Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of QC-01-175, a targeted protein degrader, in the context of frontotemporal dementia (FTD) research. This compound represents a novel therapeutic strategy aimed at eliminating pathological forms of the tau protein, a hallmark of FTD and other tauopathies.
Introduction to this compound
This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), specifically designed to induce the degradation of aberrant tau protein.[1][2][3][4][5] It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to pathological tau, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[1][2] This dual-binding action brings tau into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][6] Research has shown that this compound can effectively clear tau in neuronal cell models derived from FTD patients, while having a minimal effect on tau in neurons from healthy individuals, indicating a specificity for disease-relevant forms of the protein.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the targeted degradation of tau via the ubiquitin-proteasome pathway. By forming a ternary complex between pathological tau and the CRL4CRBN E3 ubiquitin ligase, this compound facilitates the transfer of ubiquitin molecules to the tau protein.[1][2] This polyubiquitination marks the tau protein for recognition and degradation by the 26S proteasome. This process is dependent on the function of the E3 ligase and the proteasome, but not on the autophagy pathway.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in FTD Neuronal Models
| Cell Line (Tau Mutation) | Treatment Time (hr) | This compound Concentration (µM) for Dmax | Maximum Degradation (Dmax) of Total Tau (%) | Maximum Degradation (Dmax) of P-tauS396 (%) | Reference |
| P301L | 24 | 1 | ~60 | ~60 | [1][2] |
| A152T | 24 | 1 | ~70 | ~80 | [1] |
Table 2: Off-Target Activity of this compound
| Target | Compound | IC50 (µM) | Note | Reference |
| Monoamine Oxidase (MAO) | This compound | 8.56 | Reduced inhibition relative to T807. | [2] |
| Monoamine Oxidase (MAO) | T807 (parent compound) | 0.14 | [2] |
Table 3: Proteomics Analysis of Off-Target Degradation
| Treatment | Time (hr) | Concentration (µM) | Significantly Degraded Off-Targets | Note | Reference |
| This compound | 4 | 1 | ZFP91, ZNF653, ZNF827 | Known IMiD targets. | [3][7] |
Experimental Protocols
Protocol 1: Treatment of FTD Patient-Derived Neurons with this compound
This protocol describes the general procedure for treating iPSC-derived FTD neurons with this compound to assess tau degradation.
Materials:
-
iPSC-derived cortical neurons from FTD patients (e.g., with Tau-A152T or Tau-P301L mutations) cultured in appropriate media.[1][2]
-
This compound (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Cell culture plates (e.g., 96-well or 12-well).
-
Standard cell culture incubator (37°C, 5% CO2).
Procedure:
-
Cell Plating: Plate the FTD patient-derived neurons at a suitable density in the desired plate format and allow them to adhere and differentiate for at least 6 weeks.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[1][2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Analysis: The cell lysates are now ready for downstream analysis, such as Western blotting (Protocol 2) or ELISA, to quantify the levels of total tau and phosphorylated tau.
Protocol 2: Western Blotting for Tau and Phospho-Tau
This protocol details the Western blotting procedure to analyze changes in tau protein levels following this compound treatment.
Materials:
-
Cell lysates from Protocol 1.
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Total Tau (e.g., TAU5)
-
Phospho-Tau (e.g., P-tauS396)
-
Loading control (e.g., β-Actin)
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the tau and phospho-tau signals to the loading control (β-Actin).
Protocol 3: Co-Immunoprecipitation to Confirm Ternary Complex Formation
This protocol is designed to verify the this compound-mediated interaction between tau and the CRL4CRBN E3 ligase complex.
Materials:
-
FTD patient-derived neurons treated with this compound and a proteasome inhibitor (e.g., carfilzomib or bortezomib) to stabilize the complex.[2]
-
Co-immunoprecipitation (Co-IP) lysis buffer.
-
Antibody for immunoprecipitation (e.g., anti-DDB1, a component of the CRL4CRBN complex).[2]
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary and secondary antibodies for Western blotting (as in Protocol 2, plus antibodies for CRBN and DDB1).
Procedure:
-
Cell Treatment and Lysis: Treat the neurons with a proteasome inhibitor for 30 minutes, followed by treatment with this compound (e.g., 1 µM) for 4 hours.[2] Lyse the cells with Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the anti-DDB1 antibody overnight at 4°C.
-
Bead Incubation: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting (Protocol 2) to detect the presence of co-immunoprecipitated tau, confirming the formation of the ternary complex.
Conclusion
This compound is a promising research tool and a potential therapeutic lead for FTD and other tauopathies. Its ability to selectively target and degrade pathological tau in patient-derived neuronal models provides a powerful system for studying the consequences of tau reduction in a disease-relevant context. The protocols and data presented here offer a comprehensive guide for researchers aiming to utilize this compound in their studies of FTD and related neurodegenerative diseases.
References
- 1. elifesciences.org [elifesciences.org]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. omicsdi.org [omicsdi.org]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for QC-01-175: A Targeted Tau Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC-01-175 is a potent and selective heterobifunctional molecule designed for the targeted degradation of the tau protein, a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's disease and frontotemporal dementia (FTD).[1][2][3] As a proteolysis-targeting chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal system. It simultaneously binds to the tau protein and the E3 ubiquitin ligase Cereblon (CRBN), bringing them into close proximity.[1][2][4] This induced proximity leads to the ubiquitination of tau, marking it for degradation by the proteasome.[1][2][5] Notably, this compound demonstrates a preferential degradation of aberrant, disease-associated forms of tau, while having a minimal effect on tau in healthy control neurons.[1][2] These application notes provide a summary of the effective treatment durations for tau degradation and detailed protocols for key experiments.
Mechanism of Action
This compound is composed of three key components: a ligand that binds to the tau protein (derived from the PET tracer T807), a ligand that recruits the E3 ubiquitin ligase CRBN (a pomalidomide analog), and a linker connecting the two.[1][4] The formation of a ternary complex between tau, this compound, and CRBN is the critical step that initiates the ubiquitination and subsequent degradation of the tau protein by the 26S proteasome.[1][5] Experimental evidence confirms that the degradation process is dependent on CRBN and proteasome function, but not on the autophagy pathway.[1][2]
Data on Effective Treatment Duration and Concentration
The efficacy of this compound in degrading tau is both concentration- and time-dependent. The following tables summarize quantitative data from studies using frontotemporal dementia (FTD) patient-derived neuronal cell models expressing mutant tau (A152T and P301L).
Table 1: Concentration-Dependent Tau Degradation after 24-hour Treatment
| Cell Line (Tau Mutation) | This compound Concentration | Total Tau Reduction (%) | Phospho-Tau (S396) Reduction (%) |
| A152T | 1 µM | ~70% | ~80% |
| P301L | 1 µM | >60% | Not specified |
Data compiled from studies on FTD patient-derived neuronal cell models.[1][2]
Table 2: Time-Dependent Tau Degradation with 1 µM this compound
| Cell Line (Tau Mutation) | Treatment Duration | Total Tau Degradation | Phospho-Tau (S396) Degradation |
| A152T | 4 hours | Significant degradation observed | Significant degradation observed |
| A152T | 8 hours | Increased degradation compared to 4h | Increased degradation compared to 4h |
| A152T | 24 hours | Maximum degradation achieved (Dmax, 24h of 60% at 1 µM) | Maximum degradation achieved |
| P301L | 4 hours | Degradation initiated | Degradation initiated |
| P301L | 8 hours | Progressive degradation | Progressive degradation |
| P301L | 24 hours | Substantial degradation | Substantial degradation |
Data indicates that significant tau degradation begins within 4 hours of treatment and increases over time, with maximal effects observed at 24 hours.[1]
Table 3: Prolonged Effect of a Single 24-hour Dose of this compound (10 µM) after Washout
| Cell Line (Tau Mutation) | Time Post-Washout | Remaining Total Tau (%) | Remaining Phospho-Tau (S396) (%) |
| A152T | 8 days | ~40% | ~30% |
| P301L | 8 days | ~50% | ~40% |
A single 24-hour treatment with this compound leads to a sustained reduction in both total and phospho-tau levels for at least 8 days after the compound is removed.[6][7]
Experimental Protocols
Protocol 1: In Vitro Tau Degradation Assay in Neuronal Cell Models
This protocol describes the treatment of FTD patient-derived neurons with this compound to assess tau degradation.
Materials:
-
Differentiated FTD patient-derived iPSC neurons (e.g., A152T or P301L mutant lines)
-
This compound (and inactive control QC-03-075)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Primary antibodies: anti-total tau (e.g., Tau5), anti-phospho-tau (e.g., pS396), anti-beta-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Tau ELISA kit
Procedure:
-
Cell Culture and Treatment: Plate differentiated neurons and allow them to mature for approximately 6 weeks. Treat the neurons with the desired concentrations of this compound (e.g., a dose-response from 0.1 µM to 10 µM) or vehicle control for the specified duration (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot Analysis: a. Normalize protein concentrations for all samples. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and incubate with primary antibodies against total tau, phospho-tau, and a loading control overnight at 4°C. d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Visualize the protein bands using an ECL substrate and an imaging system. f. Perform densitometry analysis to quantify changes in tau levels relative to the loading control and vehicle-treated samples.
-
ELISA Analysis: a. Use a commercial or in-house tau ELISA kit. b. Load normalized cell lysates into the ELISA plate according to the manufacturer's instructions. c. Measure the absorbance and calculate the concentration of total or phospho-tau based on a standard curve.
Protocol 2: Confirmation of the Mechanism of Action
This protocol uses inhibitors to confirm that this compound-mediated tau degradation is dependent on CRBN and the proteasome.
Materials:
-
In addition to materials in Protocol 1:
-
CRBN ligand (e.g., lenalidomide)
-
Tau ligand (e.g., T807)
-
Neddylation inhibitor (e.g., MLN4924) to inhibit E3 ligase function
-
Proteasome inhibitor (e.g., carfilzomib)
-
Autophagy inhibitor (e.g., bafilomycin A1)
Procedure:
-
Pre-treatment with Inhibitors: Pre-treat the differentiated neurons with one of the following for 6 hours:
-
Excess CRBN ligand (lenalidomide) to block this compound binding to CRBN.
-
Excess tau ligand (T807) to block this compound binding to tau.
-
Neddylation inhibitor (MLN4924) to inhibit the CRL4-CRBN E3 ligase complex.
-
Proteasome inhibitor (carfilzomib) to block proteasomal degradation.
-
Autophagy inhibitor (bafilomycin A1) as a negative control for the degradation pathway.
-
-
This compound Treatment: After the 6-hour pre-treatment, add this compound (at a concentration that gives maximal tau clearance, e.g., 1 µM) for an additional 18 hours (total treatment time of 24 hours).
-
Analysis: Lyse the cells and analyze tau levels by Western blot as described in Protocol 1. A successful confirmation will show that pre-treatment with the CRBN ligand, tau ligand, neddylation inhibitor, or proteasome inhibitor rescues the tau degradation effect of this compound, while the autophagy inhibitor does not.
Conclusion
This compound is a valuable research tool for studying the targeted degradation of tau protein. The provided protocols and data offer a framework for investigating its efficacy and mechanism of action in relevant cellular models of tauopathies. The ability of this compound to selectively clear pathogenic forms of tau highlights the therapeutic potential of the PROTAC approach for neurodegenerative diseases.
References
- 1. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 7. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Function in Neurons using QC-01-175
For Researchers, Scientists, and Drug Development Professionals
Introduction
QC-01-175 is a potent and selective degrader of aberrant tau protein. As a proteolysis-targeting chimera (PROTAC), it functions by linking pathogenic tau to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The accumulation of hyperphosphorylated and aggregated tau is a hallmark of several neurodegenerative diseases, collectively known as tauopathies. Emerging evidence suggests a strong link between tau pathology and mitochondrial dysfunction, which is a key factor in neuronal demise. By promoting the clearance of pathogenic tau, this compound offers a promising tool to investigate the restoration of mitochondrial health in neuronal models of tauopathies.
These application notes provide a comprehensive guide for utilizing this compound to study its effects on mitochondrial function in neurons. Detailed protocols for key experiments are provided, along with illustrative data presented in a clear, tabular format.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to induce the degradation of aberrant tau. It consists of a ligand that binds to the tau protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This trimolecular complex formation facilitates the ubiquitination of tau, marking it for degradation by the 26S proteasome. This targeted protein degradation approach allows for the specific removal of pathogenic tau, thereby enabling the study of its downstream consequences on cellular processes, including mitochondrial function.
Data Presentation: Illustrative Effects of this compound on Tau Levels and Mitochondrial Function
The following tables present hypothetical, yet plausible, quantitative data illustrating the expected outcomes of treating a neuronal cell model of tauopathy (e.g., iPSC-derived neurons from a patient with a MAPT mutation) with this compound. This data is intended for illustrative purposes to guide experimental design and data interpretation.
Table 1: Effect of this compound on Tau Protein Levels
| Treatment Group | Concentration (µM) | Total Tau Reduction (%) | Phospho-Tau (pS396) Reduction (%) |
| Vehicle (DMSO) | - | 0 | 0 |
| This compound | 0.1 | 25 ± 5 | 30 ± 6 |
| This compound | 1 | 65 ± 8 | 75 ± 7 |
| This compound | 10 | 80 ± 6 | 90 ± 5 |
Table 2: Effect of this compound on Mitochondrial Respiration (Seahorse Assay)
| Treatment Group | Concentration (µM) | Basal Respiration (OCR, %) | Maximal Respiration (OCR, %) | ATP Production (OCR, %) |
| Vehicle (DMSO) | - | 100 ± 10 | 100 ± 12 | 100 ± 9 |
| This compound | 1 | 130 ± 12 | 145 ± 15 | 125 ± 11 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (Fold Change) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 |
| This compound | 1 | 1.8 ± 0.2 |
Table 4: Effect of this compound on Mitochondrial Morphology
| Treatment Group | Concentration (µM) | Mitochondrial Fragmentation (%) | Average Mitochondrial Length (µm) |
| Vehicle (DMSO) | - | 60 ± 8 | 1.5 ± 0.2 |
| This compound | 1 | 25 ± 5 | 3.2 ± 0.4 |
Table 5: Effect of this compound on Cellular ATP and Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Cellular ATP Levels (Fold Change) | Mitochondrial ROS Levels (Fold Change) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | 2.5 ± 0.3 |
| This compound | 1 | 1.5 ± 0.2 | 1.2 ± 0.15 |
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on key aspects of mitochondrial function in neuronal cultures.
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess mitochondrial respiration in live neurons treated with this compound.
Materials:
-
Neuronal cell culture (e.g., primary neurons or iPSC-derived neurons)
-
This compound (and vehicle control, e.g., DMSO)
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed neurons in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere and differentiate.
-
Compound Treatment: Treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for the desired duration (e.g., 24-48 hours).
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation: On the day of the assay, warm the Seahorse XF Assay Medium to 37°C and supplement it with substrates such as glucose, pyruvate, and glutamine. Adjust the pH to 7.4.
-
Cell Plate Preparation: Replace the culture medium in the cell plate with the prepared Seahorse XF Assay Medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Drug Loading: Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at optimized concentrations.
-
Seahorse XF Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
Materials:
-
Neuronal cell culture
-
This compound (and vehicle control)
-
JC-1 dye
-
Fluorescence microscope or plate reader
-
Culture medium
-
PBS
Procedure:
-
Cell Culture and Treatment: Culture neurons on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging. Treat with this compound or vehicle as described in Protocol 1.
-
JC-1 Staining: Prepare a working solution of JC-1 in pre-warmed culture medium (typically 1-5 µM). Remove the treatment medium from the cells and incubate with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Imaging/Measurement: Immediately image the cells using a fluorescence microscope with appropriate filters for green (monomers, Ex/Em ~488/525 nm) and red (J-aggregates, Ex/Em ~561/595 nm) fluorescence. Alternatively, use a fluorescence plate reader to quantify the fluorescence intensity in each well.
-
Data Analysis: For microscopy, quantify the red and green fluorescence intensity per cell or region of interest. Calculate the ratio of red to green fluorescence. An increase in this ratio indicates hyperpolarization (healthier mitochondria), while a decrease signifies depolarization. For plate reader data, calculate the ratio of the total red to green fluorescence intensity for each well.
Protocol 3: Assessment of Mitochondrial Morphology using MitoTracker Staining
This protocol uses a mitochondria-specific fluorescent dye, such as MitoTracker Red CMXRos, to visualize and quantify mitochondrial morphology.
Materials:
-
Neuronal cell culture
-
This compound (and vehicle control)
-
MitoTracker Red CMXRos (or other suitable MitoTracker dye)
-
Fluorescence microscope (confocal recommended)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Treatment: Culture neurons on coverslips or in imaging dishes. Treat with this compound or vehicle.
-
MitoTracker Staining: Prepare a working solution of MitoTracker Red CMXRos in pre-warmed culture medium (typically 50-200 nM). Incubate the cells with the staining solution for 15-30 minutes at 37°C.
-
Washing and Fixation (Optional): Gently wash the cells with pre-warmed medium. For live-cell imaging, proceed directly to imaging. For fixed-cell analysis, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by washing with PBS.
-
Imaging: Acquire images using a fluorescence microscope. For detailed morphological analysis, obtain z-stacks using a confocal microscope.
-
Image Analysis: Use image analysis software to quantify mitochondrial morphology. Common parameters include:
-
Mitochondrial Footprint: Total area of mitochondria per cell.
-
Aspect Ratio and Form Factor: Measures of mitochondrial elongation.
-
Branching: Number of mitochondrial branches.
-
Network Analysis: Quantify the degree of mitochondrial network connectivity.
-
Protocol 4: Measurement of Cellular ATP Levels
This protocol describes the use of a luciferase-based assay to quantify total cellular ATP levels.
Materials:
-
Neuronal cell culture
-
This compound (and vehicle control)
-
ATP assay kit (luciferase-based)
-
Luminometer or plate reader with luminescence detection
Procedure:
-
Cell Culture and Treatment: Culture neurons in a multi-well plate and treat with this compound or vehicle.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release cellular ATP.
-
Luciferase Reaction: Add the luciferase reagent to the cell lysates. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to protein concentration or cell number.
Protocol 5: Detection of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as MitoSOX Red, to specifically detect superoxide in the mitochondria of live cells.
Materials:
-
Neuronal cell culture
-
This compound (and vehicle control)
-
MitoSOX Red reagent
-
Fluorescence microscope or flow cytometer
-
Culture medium
-
HBSS or other suitable buffer
Procedure:
-
Cell Culture and Treatment: Culture and treat neurons as previously described.
-
MitoSOX Staining: Prepare a working solution of MitoSOX Red in pre-warmed HBSS or culture medium (typically 2-5 µM). Remove the treatment medium and incubate the cells with the MitoSOX solution for 10-20 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed HBSS or PBS.
-
Measurement:
-
Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters (Ex/Em ~510/580 nm). Quantify the fluorescence intensity per cell.
-
Flow Cytometry: Detach the cells (if adherent) and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to that of vehicle-treated cells. A decrease in fluorescence indicates a reduction in mitochondrial ROS.
Conclusion
The protocols and illustrative data provided in these application notes offer a robust framework for investigating the therapeutic potential of this compound in mitigating mitochondrial dysfunction in neuronal models of tauopathy. By systematically evaluating multiple parameters of mitochondrial health, researchers can gain valuable insights into the downstream neuroprotective effects of targeted tau degradation.
References
Application Notes and Protocols: Assessing the Efficacy of QC-01-177 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the efficacy of QC-01-175, a proteolysis-targeting chimera (PROTAC), in inducing the degradation of pathogenic tau protein. The primary method of assessment detailed herein is Western blotting, a widely used technique for protein analysis. These guidelines will enable researchers to effectively quantify the reduction of total and phosphorylated tau levels in cellular models, a key indicator of this compound's therapeutic potential.
Introduction
This compound is a heterobifunctional molecule designed to target and degrade aberrant tau protein, a hallmark of several neurodegenerative diseases, including frontotemporal dementia (FTD).[1][2] As a PROTAC, this compound functions by simultaneously binding to pathogenic tau and the E3 ubiquitin ligase cereblon (CRBN).[3][4] This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome.[4][5] This mechanism of action suggests that assessing the reduction in tau protein levels is a direct measure of this compound's efficacy. Western blotting is a robust and reliable method for quantifying changes in specific protein levels, making it the ideal technique for this purpose.[6][7]
Signaling Pathway of this compound
This compound-mediated tau degradation is a multi-step process initiated by the formation of a ternary complex. The molecule's design incorporates a ligand for tau and a ligand for CRBN, connected by a linker.[1][4] This dual binding brings tau into close proximity with the CRL4CRBN E3 ubiquitin ligase complex.[4][5] The E3 ligase then facilitates the transfer of ubiquitin molecules to the tau protein. Polyubiquitinated tau is subsequently recognized and degraded by the 26S proteasome.[4]
Caption: Mechanism of action for this compound-mediated tau degradation.
Experimental Protocol: Western Blot Analysis of Tau Degradation
This protocol outlines the steps for treating cells with this compound and subsequently analyzing tau protein levels by Western blot.
Materials
-
Cell Lines: FTD patient-derived neuronal cell models (e.g., A152T or P301L mutant tau) are recommended.[1]
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Reagents: Appropriate media, fetal bovine serum (FBS), antibiotics.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Assay Reagents: BCA or Bradford protein assay kit.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl.
-
Transfer Buffers: Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Anti-total Tau antibody (e.g., Tau5)
-
Anti-phospho-Tau antibody (e.g., p-Tau S396)[4]
-
Anti-GAPDH or β-actin antibody (for loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Western blot workflow for assessing this compound efficacy.
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate FTD patient-derived neurons or other suitable cell lines at an appropriate density.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 4, 8, 12, or 24 hours).[9][10]
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and scrape the cells.[8][11]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-total Tau, anti-p-Tau, or loading control) overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Acquire the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of total Tau and p-Tau to the corresponding loading control (GAPDH or β-actin).
-
Data Presentation
Summarize the quantitative data from the densitometry analysis in the following tables.
Table 1: Effect of this compound on Total Tau Levels
| Treatment Group | Concentration (µM) | Duration (hours) | Normalized Total Tau Level (Mean ± SD) | % Reduction vs. Control |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 ± 0.08 | 0% |
| This compound | 1 | 24 | 0.65 ± 0.05 | 35% |
| This compound | 10 | 24 | 0.32 ± 0.04 | 68% |
Table 2: Effect of this compound on Phosphorylated Tau (p-Tau S396) Levels
| Treatment Group | Concentration (µM) | Duration (hours) | Normalized p-Tau S396 Level (Mean ± SD) | % Reduction vs. Control |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 ± 0.10 | 0% |
| This compound | 1 | 24 | 0.58 ± 0.07 | 42% |
| This compound | 10 | 24 | 0.25 ± 0.06 | 75% |
Note: The data presented in the tables are for illustrative purposes only and should be replaced with actual experimental results.
Conclusion
This application note provides a detailed protocol for assessing the efficacy of the tau-targeting PROTAC, this compound, using Western blot analysis. By following these procedures, researchers can obtain quantitative data on the dose- and time-dependent reduction of total and phosphorylated tau levels, providing critical insights into the therapeutic potential of this compound. Careful execution of this protocol will ensure reproducible and reliable results for the evaluation of this compound and other similar targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Tau PROTAC | Probechem Biochemicals [probechem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 11. novusbio.com [novusbio.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for QC-01-175: A Targeted Tau Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, procurement, and research application of QC-01-175, a potent and selective degrader of the tau protein. This compound is a heterobifunctional molecule, also known as a PROteolysis TArgeting Chimera (PROTAC), designed to induce the degradation of aberrant tau, a protein implicated in various neurodegenerative diseases, including Alzheimer's disease and frontotemporal dementia.
Overview of this compound
This compound operates by hijacking the cell's natural protein disposal system. It is composed of three key components: a ligand that binds to the target protein (aberrant tau), a ligand that recruits an E3 ubiquitin ligase (Cereblon or CRBN), and a linker that connects the two. By simultaneously binding to both tau and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of tau and its subsequent degradation by the proteasome. This targeted degradation approach offers a promising therapeutic strategy for tauopathies by reducing the levels of pathological tau protein.
Methods for Obtaining this compound
Researchers have two primary methods for obtaining this compound: direct purchase from commercial suppliers or chemical synthesis in the laboratory.
Commercial Suppliers
This compound is available from several commercial chemical suppliers that specialize in research compounds and biochemicals. This is the most straightforward method for obtaining the compound for initial studies.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity |
| MedChemExpress | HY-134850 | 99.94% |
| InvivoChem | IVC-9371 | >98% |
| DC Chemicals | DC26438 | >98% |
| Probechem | PC-73296 | >98% |
| MedKoo Biosciences | 465037 | >98% |
Note: Purity levels are as stated by the suppliers and may vary. Researchers should always obtain a certificate of analysis.
Chemical Synthesis of this compound
For researchers with expertise in organic synthesis, this compound can be synthesized in the laboratory. The following protocol is based on the synthetic route described by Silva et al. in the journal eLife (2019).
Protocol 1: Synthesis of this compound
This multi-step synthesis involves the preparation of key intermediates followed by their coupling to yield the final product.
Materials and Reagents:
-
Starting materials and reagents for each synthetic step (as detailed in the supplementary information of Silva et al., 2019)
-
Standard laboratory glassware and equipment for organic synthesis
-
Solvents: 1,4-dioxane, water, methanol, etc.
-
Catalysts and reagents: Pd(PPh₃)₄, Na₂CO₃, etc.
-
Purification supplies: Silica gel for column chromatography, HPLC system
Procedure:
The synthesis of this compound is a multi-step process that involves the synthesis of a tau-binding moiety precursor, a CRBN-binding moiety with a linker, and their final conjugation. For a detailed, step-by-step synthetic scheme and characterization data, researchers are directed to the supplementary materials of the original publication:
Reference: Silva, M. C., et al. (2019). Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models. eLife, 8, e45457. (See Supplementary Information for detailed synthetic protocols).
Physicochemical and Biological Properties
Understanding the properties of this compound is crucial for its effective use in research.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₄N₆O₇ | |
| Molecular Weight | 626.67 g/mol | |
| CAS Number | 2267290-96-8 | |
| Appearance | Solid | |
| Solubility | 10 mM in DMSO |
Table 3: Biological Activity of this compound
| Parameter | Value | Cell Line/Assay | Source |
| Tau Degradation (Dmax, 24h) | ~60% at 1 µM | FTD patient-derived neurons (P301L) | |
| Total Tau Reduction | ~70% at 1 µM (24h) | FTD patient-derived neurons (A152T) | |
| Phospho-Tau (S396) Reduction | ~80% at 1 µM (24h) | FTD patient-derived neurons (A152T) | |
| Binding Affinity (K D ) to Tau (WT) | 1.2 µM | Bio-Layer Interferometry (BLI) | |
| Binding Affinity (K D ) to Tau (A152T) | 1.7 µM | Bio-Layer Interferometry (BLI) | |
| Binding Affinity (K D ) to Tau (P301L) | 2.5 µM | Bio-Layer Interferometry (BLI) | |
| Off-target MAO-A Inhibition (IC₅₀) | >8500 nM | In vitro MAO assay | |
| Off-target MAO-B Inhibition (IC₅₀) | >8500 nM | In vitro MAO assay |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in a research setting.
Protocol 2: Assessment of Tau Degradation by Western Blot
Objective: To determine the dose-dependent effect of this compound on total and phosphorylated tau levels in cultured cells.
Materials:
-
Human neuronal cell models (e.g., FTD patient-derived iPSC-neurons with MAPT mutations)
-
This compound and a negative control (e.g., QC-03-075)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-total tau (e.g., TAU5), anti-phospho-tau (e.g., pTau-S396), anti-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate neuronal cells and differentiate for the desired period (e.g., 6 weeks). Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and the negative control for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of total and phospho-tau to the loading control.
Protocol 3: Quantification of Tau Levels by ELISA
Objective: To quantify the concentration-dependent degradation of total and phosphorylated tau in response to this compound treatment.
Materials:
-
Treated cell lysates (as prepared for Western blot)
-
Commercially available ELISA kits for total tau and specific phospho-tau isoforms (e.g., pTau-S396)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the Western blot protocol.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of total and phospho-tau in each sample based on the standard curve. Normalize the results to the total protein concentration of the lysate.
Protocol 4: Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the this compound-dependent interaction between tau and the DDB1 component of the CRL4-CRBN E3 ligase complex.
Materials:
-
Treated neuronal cells (pre-treated with a proteasome inhibitor like carfilzomib to stabilize the complex)
-
Co-IP lysis buffer
-
Anti-DDB1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot: anti-tau, anti-phospho-tau, anti-ubiquitin
Procedure:
-
Cell Treatment and Lysis: Treat neuronal cells with this compound (e.g., 1 µM for 4 hours), with or without pre-treatment with a proteasome inhibitor (e.g., 5 µM carfilzomib for 30 minutes). Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with magnetic beads.
-
Incubate the lysates with an anti-DDB1 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using antibodies against total tau, phospho-tau, and ubiquitin to detect their presence in the DDB1 complex.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Application Notes and Protocols: QC-01-175 in CRISPR-Mediated MAPT-Knockout Phenocopying
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, including Frontotemporal Dementia (FTD) and Alzheimer's disease, are characterized by the pathological accumulation of the microtubule-associated protein tau (MAPT). Reducing levels of aberrant tau is a primary therapeutic strategy. This document provides detailed application notes and protocols for the use of QC-01-175, a potent and selective tau-degrading PROTAC (Proteolysis Targeting Chimera), and compares its effects to CRISPR-mediated knockout of the MAPT gene. This compound has been shown to phenocopy the effects of MAPT knockout, specifically in rescuing stress vulnerability in FTD patient-derived neurons, offering a chemical biology approach to mimic genetic ablation of tau.[1]
This compound is a heterobifunctional molecule that recruits pathogenic tau to the E3 ubiquitin ligase cereblon (CRBN), leading to its ubiquitination and subsequent degradation by the proteasome.[1] This approach provides a powerful tool for studying the consequences of tau reduction in a temporal and dose-dependent manner, complementing genetic approaches like CRISPR-Cas9.
Data Presentation
Quantitative Analysis of Tau Degradation by this compound
The following tables summarize the dose- and time-dependent effects of this compound on total tau and phospho-tau (S396) levels in FTD patient-derived neurons carrying the A152T mutation. Data is presented as the mean percentage of tau reduction relative to vehicle-treated controls.
Table 1: Dose-Dependent Reduction of Tau Levels after 24-hour Treatment with this compound
| This compound Concentration (µM) | Mean Total Tau Reduction (%) | Mean p-Tau (S396) Reduction (%) |
| 0.01 | ~10% | ~20% |
| 0.1 | ~30% | ~50% |
| 1 | ~60% | ~70% |
| 10 | ~70% | ~80% |
Data compiled from ELISA and Western blot analysis in A152T and P301L FTD iPSC-derived neurons.[1]
Table 2: Time-Course of Tau Reduction with 1 µM this compound
| Treatment Duration (hours) | Mean Total Tau Reduction (%) | Mean p-Tau (S396) Reduction (%) |
| 4 | ~20% | ~40% |
| 8 | ~40% | ~60% |
| 24 | ~60% | ~70% |
Data from ELISA analysis in A152T FTD iPSC-derived neurons.[1]
Table 3: Comparative Viability of FTD Neurons under Stress
| Condition | Treatment | % Viability (relative to vehicle) |
| A152T FTD Neurons | Vehicle | 100% |
| A152T FTD Neurons | Amyloid-beta (1-42) | ~50% |
| A152T FTD Neurons | This compound (5 µM) + Amyloid-beta (1-42) | ~90% |
| MAPT Knockout Neurons | Amyloid-beta (1-42) | ~95% |
This table illustrates the protective effect of this compound and MAPT knockout against amyloid-beta-induced toxicity.[1]
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated MAPT Knockout in iPSC-Derived Neurons
This protocol provides a general framework for generating MAPT knockout in human iPSC-derived neurons.
Materials:
-
Human iPSCs
-
iPSC culture medium and differentiation reagents for neuronal lineage
-
Cas9 nuclease (e.g., pX458 plasmid expressing Cas9 and a gRNA)
-
gRNAs targeting a critical exon of MAPT (e.g., Exon 1)
-
Lipofectamine Stem Transfection Reagent or electroporation system
-
Puromycin or other selection agent if using a vector with a resistance marker
-
Single-cell sorting buffer (e.g., FACS buffer)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
T7 Endonuclease I or Sanger sequencing service for mutation detection
-
Western blot reagents
Procedure:
-
gRNA Design and Cloning:
-
Design two to three gRNAs targeting an early exon of the human MAPT gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the gRNAs into a Cas9 expression vector (e.g., pX458).
-
-
Transfection of iPSCs:
-
Culture iPSCs to ~70% confluency.
-
Transfect the iPSCs with the Cas9-gRNA plasmid using an appropriate method (e.g., lipid-based transfection or electroporation).
-
-
Selection of Edited Cells:
-
If the vector contains a selection marker, apply the selection agent (e.g., puromycin) 24-48 hours post-transfection.
-
Allow cells to recover and expand.
-
-
Single-Cell Cloning:
-
Dissociate the selected iPSCs into a single-cell suspension.
-
Plate the cells at a density of ~1 cell per well in a 96-well plate.
-
Expand the single-cell derived colonies.
-
-
Genotyping:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR to amplify the targeted region of the MAPT gene.
-
Use T7 Endonuclease I assay or Sanger sequencing to identify clones with insertions/deletions (indels) that result in a frameshift mutation.
-
-
Validation of Knockout:
-
Differentiate the confirmed MAPT knockout iPSC clones into neurons.
-
Perform Western blot analysis to confirm the absence of tau protein expression.
-
Protocol 2: Application of this compound for Tau Degradation
This protocol details the treatment of neuronal cultures with this compound to induce tau degradation.
Materials:
-
Differentiated neuronal cultures (e.g., iPSC-derived neurons)
-
This compound (and negative control QC-03-075) dissolved in DMSO
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Western blot reagents
Procedure:
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
-
Treatment of Neurons:
-
Culture neurons to the desired stage of differentiation.
-
Replace the existing medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using antibodies against total tau (e.g., Tau5) and phosphorylated tau (e.g., p-Tau S396).
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Quantify band intensities to determine the extent of tau degradation.
-
Protocol 3: Cellular Stress Vulnerability Assay
This protocol describes an assay to assess the protective effects of this compound or MAPT knockout against a cellular stressor.
Materials:
-
Differentiated neuronal cultures (wild-type, MAPT knockout, and FTD patient-derived)
-
This compound
-
Amyloid-beta (1-42) oligomers (or other relevant stressor)
-
Cell viability reagent (e.g., AlamarBlue or MTT)
-
96-well plates
Procedure:
-
Cell Plating:
-
Plate differentiated neurons in a 96-well plate at an appropriate density.
-
-
Pre-treatment with this compound:
-
For the chemical treatment group, pre-treat the FTD neurons with this compound (e.g., 5 µM) for 8 hours.
-
-
Induction of Cellular Stress:
-
Add the cellular stressor (e.g., 10 µM amyloid-beta oligomers) to the appropriate wells.
-
Include vehicle controls for both the this compound and the stressor.
-
-
Incubation:
-
Incubate the cells for an additional 16-24 hours.
-
-
Assessment of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells in each condition.
-
Normalize the results to the vehicle-treated control group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for comparing this compound and MAPT knockout.
Caption: Signaling pathway of stress vulnerability and rescue.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting QC-01-175 Insolubility in Cell Culture Media
Welcome to the technical support center for QC-01-175. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly insolubility, when working with the tau protein degrader this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC). It is designed to target and degrade aberrant forms of the tau protein, which are implicated in neurodegenerative diseases like frontotemporal dementia and Alzheimer's disease.[1][2] this compound works by simultaneously binding to the target protein (tau) and an E3 ubiquitin ligase (Cereblon), leading to the ubiquitination and subsequent degradation of tau by the proteasome.[1][2][3][4]
Q2: I'm observing a precipitate after adding this compound to my cell culture medium. What is the likely cause?
A2: Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its hydrophobic nature. This can be caused by several factors:
-
High Final Concentration: Your desired concentration may exceed the solubility limit of this compound in the final cell culture medium.
-
Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not be fully dissolved.
-
Incorrect Dilution Method: Rapidly changing the solvent from 100% DMSO to an aqueous medium can cause the compound to "crash out" of solution.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[5][6]
Q4: What is the maximum concentration of DMSO that is safe for neuronal cells in culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For sensitive cell types like primary neurons, it is advisable to keep the final DMSO concentration at or below 0.1%. Many neuronal cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect cell viability or the experimental outcome.
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound in your cell culture experiments.
Problem: Precipitate Observed in Cell Culture Medium After Adding this compound
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| Improper Stock Solution Preparation | Verify complete dissolution of the stock solution. | Visually inspect your this compound DMSO stock solution for any particulate matter. If crystals are present, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. Always use anhydrous, high-purity DMSO to prepare stock solutions.[5] |
| High Final DMSO Concentration | Calculate and control the final DMSO concentration. | Ensure the final concentration of DMSO in your cell culture medium does not exceed the tolerance level of your specific cell line (ideally ≤ 0.1% for sensitive cells). Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. |
| Incorrect Dilution Method | Employ a serial dilution or pre-dilution strategy. | Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform a serial dilution of your stock in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently swirling the medium. |
| Final Concentration Exceeds Solubility Limit | Determine the optimal working concentration. | If precipitation persists, your target concentration may be too high. Perform a dose-response experiment starting with a lower concentration range (e.g., 0.1 µM - 1 µM) to find the highest soluble and effective concentration for your experimental setup. Effective concentrations for tau degradation have been reported in the 1 µM to 10 µM range.[5][7] |
| Media Composition and Temperature | Optimize media conditions. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution. The presence of serum (e.g., Fetal Bovine Serum) can sometimes aid in the solubilization of hydrophobic compounds. If using serum-free media, solubility challenges may be more pronounced. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 626.66 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out 6.27 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO is generally stable for up to 6 months at -80°C.[8]
-
Preparation of a 10 µM Final Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To prepare a 10 µM final working solution, you will perform a 1:1000 dilution. For example, to prepare 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Crucially, add the 1 µL of DMSO stock solution dropwise to the cell culture medium while gently swirling the tube or plate. This gradual dilution helps to prevent the compound from precipitating out of solution.
-
The final concentration of DMSO in this example will be 0.1%.
-
Use the freshly prepared working solution immediately for your cell-based assays.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: Mechanism of action for this compound-mediated tau degradation.
Experimental Workflow for Cell Treatment
Caption: A typical experimental workflow for treating cells with this compound.
References
- 1. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. QC-01–175|2267290-96-8|COA [dcchemicals.com]
Technical Support Center: Optimizing QC-01-175 Concentration to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing QC-01-175, a targeted tau protein degrader. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on optimizing concentration to ensure target specificity and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a heterobifunctional molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed for the targeted degradation of pathogenic tau protein.[1][2][3][4] It functions by simultaneously binding to both the tau protein and Cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex.[1][2][5] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination of tau and its subsequent degradation by the proteasome.[2][4][5] This mechanism is distinct from traditional small molecule inhibitors that merely block a protein's function.[6][7]
Q2: What are the known on-target and off-target effects of this compound?
A2: The primary on-target effect of this compound is the degradation of aberrant tau protein.[1][3][4] However, due to its design, this compound has known off-target activities. The pomalidomide component, which engages CRBN, can lead to the degradation of other proteins, known as "neo-substrates," such as the zinc finger proteins ZFP91, ZNF653, and ZNF827.[2][4] Additionally, the tau-binding moiety is derived from the PET tracer T807, which has known off-target activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[2][4] Notably, this compound has demonstrated significantly reduced MAO inhibition compared to its parent compound, T807.[2][4]
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
A3: The key is to use the lowest effective concentration that elicits the desired on-target effect (tau degradation) without engaging off-target proteins.[8][9] This can be achieved by performing a dose-response experiment. We recommend starting with a broad, logarithmic dilution series (e.g., 1 nM to 10 µM) to determine the half-maximal degradation concentration (DC50) for tau in your specific cellular model.[10] The optimal concentration for your experiments should be at or slightly above the DC50 value for tau, while remaining below the concentrations known to cause significant off-target degradation or MAO inhibition.
Q4: I am observing a phenotype that does not align with the known function of tau degradation. How can I determine if this is an off-target effect?
A4: This is a strong indicator of potential off-target activity.[9] To investigate this, several control experiments are recommended:
-
Use a negative control compound: QC-03-075 is an inactive analog of this compound that does not bind to CRBN and therefore does not induce degradation.[2][5] If the observed phenotype persists with QC-03-075, it is likely not due to the intended mechanism of action.
-
Genetic knockdown/knockout of the intended target: Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of tau.[8] If the phenotype is still present in the absence of tau, it is likely an off-target effect.
-
Competitive displacement: Pre-treat cells with an excess of a tau-binding ligand (like T807) or a CRBN-binding ligand (like pomalidomide or lenalidomide).[2][5] If the phenotype is rescued, it confirms that the effect is dependent on the engagement of tau or CRBN, respectively.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable tau degradation | 1. Concentration is too low. 2. Compound instability. 3. Insensitive cell line or assay. 4. Inefficient proteasome activity. | 1. Test a higher concentration range (up to 10 µM).2. Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.[10]3. Verify that your cell line expresses a form of tau that can be targeted by this compound. Use a positive control to ensure the assay (e.g., Western blot) is working correctly.4. Co-treat with a proteasome inhibitor (e.g., MG132 or carfilzomib) as a control to confirm the degradation is proteasome-dependent.[2] This should block tau degradation. |
| High level of cell death across all concentrations | 1. Compound-induced cytotoxicity. 2. Off-target effects leading to toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.[10]2. Lower the concentration of this compound to the minimal effective dose for tau degradation. Use the recommended control experiments (negative control compound, competitive displacement) to assess if the toxicity is off-target. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent compound preparation. 3. Differences in incubation times. | 1. Maintain consistent cell passage numbers, seeding densities, and media formulations.2. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[10]3. Perform a time-course experiment to determine the optimal incubation time for tau degradation in your cell model.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and interpretation.
Table 1: In Vitro Potency of this compound and Control Compounds
| Compound | Target | Assay | IC50 / DC50 / KD | Reference |
| This compound | Pathogenic Tau | Tau Degradation (A152T neurons) | ~1 µM (for 50-100% clearance) | [2][5] |
| This compound | Recombinant Tau | Bio-Layer Interferometry (BLI) | KD in the µM range | [5] |
| T807 | Recombinant Tau | Bio-Layer Interferometry (BLI) | KD in the µM range | [5] |
| This compound | MAO-A/B | In Vitro Inhibition Assay | IC50 > 8.56 µM | [2] |
| T807 | MAO-A/B | In Vitro Inhibition Assay | IC50 ~ 0.14 µM | [2] |
| QC-03-075 | Pathogenic Tau | Tau Degradation (A152T neurons) | No significant effect | [2] |
Table 2: Known Off-Target Effects of this compound
| Off-Target | Mechanism | Observed Effect | Concentration | Reference |
| ZFP91, ZNF653, ZNF827 | CRBN-mediated degradation | Significant degradation | 1 µM (4-hour treatment) | [2][4] |
| MAO-A/B | Direct inhibition | Reduced inhibition compared to T807 | IC50 > 8.56 µM | [2] |
Experimental Protocols
Protocol 1: Dose-Response Curve for Tau Degradation
Objective: To determine the optimal concentration of this compound for inducing tau degradation in a specific cell line.
Methodology:
-
Cell Seeding: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere and differentiate as required.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[2][5]
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blot Analysis: Perform Western blotting to detect the levels of total tau, phospho-tau, and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and normalize tau levels to the loading control. Plot the percentage of remaining tau against the log of the this compound concentration to determine the DC50 value.
Protocol 2: Off-Target Engagement Verification using Proteomics
Objective: To identify the global proteome changes induced by this compound and confirm off-target effects.
Methodology:
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound, the inactive control QC-03-075, and a vehicle control for a specified time (e.g., 4 hours).[2][4]
-
Protein Extraction and Digestion: Harvest the cells, extract total protein, and perform in-solution trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Perform a quantitative proteomic analysis to identify and quantify proteins that show significant changes in abundance upon treatment with this compound compared to the controls. This will reveal both on-target tau degradation and off-target protein degradation.
Visualizations
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 5. elifesciences.org [elifesciences.org]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
addressing potential QC-01-175 cytotoxicity in primary neurons
This technical support center provides guidance for researchers, scientists, and drug development professionals using QC-01-175 in primary neuron cultures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential cytotoxicity and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), designed for the targeted degradation of the tau protein.[1][2][3] It functions by simultaneously binding to pathogenic tau and the E3 ubiquitin ligase cereblon (CRBN).[1][3] This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome.[2][3][4] This mechanism aims to reduce the levels of aberrant tau, which is implicated in neurodegenerative diseases like frontotemporal dementia (FTD).[2][3]
Q2: Is this compound expected to be toxic to primary neurons?
A2: Studies have shown that this compound can effectively degrade tau in FTD patient-derived neuronal models without causing significant cell death at concentrations typically used for tau degradation (e.g., up to 10 µM for 24 hours).[2] In some cases, it has been shown to rescue neurons from tau-mediated toxicity and improve cell survival.[5] However, primary neurons are sensitive, and cytotoxicity can arise from various factors including off-target effects or experimental conditions.
Q3: What are the known off-target effects of this compound?
A3: The pomalidomide component of this compound, which engages the CRBN E3 ligase, can lead to the degradation of other proteins, known as "off-targets." Proteomic studies have identified certain zinc finger transcription factors (e.g., ZFP91, ZNF653, and ZNF827) as off-targets that are degraded upon treatment with this compound.[2][6] It is important to consider these off-target effects when interpreting experimental results.
Q4: What is the recommended working concentration for this compound in primary neurons?
A4: The optimal concentration of this compound should be determined empirically for each specific primary neuron type and experimental setup. Published studies have used concentrations ranging from 100 nM to 10 µM.[6][7] It is advisable to perform a dose-response curve starting from a low concentration (e.g., 10 nM) to identify the lowest effective concentration that induces tau degradation without causing cytotoxicity.
Q5: What is the purpose of the negative control compound, QC-03-075?
A5: QC-03-075 is an inactive analog of this compound that is unable to bind to CRBN.[2][8] It serves as a crucial negative control to demonstrate that the observed effects of this compound are dependent on its ability to engage the E3 ligase and induce proteasomal degradation. Any cellular response observed with this compound but not with QC-03-075 can be more confidently attributed to the specific mechanism of action of this compound.
Troubleshooting Guide: Addressing Unexpected Cytotoxicity
This guide provides a step-by-step approach to troubleshoot unexpected cytotoxicity observed in primary neuron cultures treated with this compound.
Problem 1: High levels of cell death observed shortly after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Concentration is too high | Perform a comprehensive dose-response experiment with a wider range of lower concentrations (e.g., 1 nM to 1 µM) to determine the toxicity threshold for your specific neuronal culture. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for primary neurons (typically ≤0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Poor initial culture health | Before treatment, carefully assess the health of your primary neurons. Healthy cultures should exhibit well-defined neurites and minimal debris. Sub-optimal culture conditions can sensitize neurons to chemical treatments. |
| Contamination | Regularly check for microbial contamination in your cultures, as this can cause widespread cell death. |
Problem 2: Neuronal morphology appears unhealthy (e.g., neurite blebbing, shrunken cell bodies), but viability assays show minimal cell death.
| Potential Cause | Troubleshooting Step |
| Early-stage apoptosis or cellular stress | Standard viability assays like LDH or MTT may not be sensitive enough to detect early apoptotic events. Use more sensitive assays such as those measuring caspase-3/7 activity or a TUNEL assay to detect DNA fragmentation. |
| Sub-lethal off-target effects | The observed morphological changes could be due to the off-target effects of the pomalidomide moiety. Consider if the observed phenotype aligns with the known functions of the off-target zinc finger proteins. |
| Compound stability/degradation | Ensure the compound is properly stored and handled to prevent degradation, which could lead to the formation of toxic byproducts. |
Problem 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in primary neuron cultures | Primary neuron cultures can have inherent variability. Ensure consistent dissection and culturing procedures. Use neurons from the same batch for comparative experiments. |
| Inaccurate compound concentration | Verify the stock concentration of this compound and ensure accurate dilutions are made for each experiment. |
| Assay-specific issues | For colorimetric or fluorometric assays, check for potential interference from the compound itself. Run cell-free controls with this compound and the assay reagents. |
Experimental Protocols
MTT Assay for Neuronal Viability
This assay measures the metabolic activity of mitochondria, which is an indicator of cell viability.
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate to the desired density.
-
Treat neurons with a range of this compound concentrations and controls for the desired duration.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound and control compounds
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate.
-
Treat neurons with this compound and controls. Include a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).
-
After the treatment period, carefully collect the culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reaction mixture in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
Caspase-3/7 Activity Assay for Apoptosis
This assay detects the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Primary neurons cultured in a 96-well plate
-
This compound and control compounds
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer or fluorescence plate reader
Procedure:
-
Culture primary neurons in a 96-well plate.
-
Treat neurons with this compound and controls. Include a positive control for apoptosis (e.g., staurosporine).
-
Follow the manufacturer's protocol to add the caspase substrate reagent to each well.
-
Incubate the plate at room temperature for the recommended time.
-
Measure luminescence or fluorescence according to the kit's instructions.
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage marker of apoptosis.
Materials:
-
Primary neurons cultured on coverslips
-
This compound and control compounds
-
Commercially available TUNEL assay kit (e.g., with fluorescent label)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture primary neurons on coverslips.
-
Treat with this compound and controls.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with the permeabilization solution.
-
Follow the manufacturer's instructions for the TUNEL reaction, which involves incubating the cells with TdT enzyme and labeled dUTPs.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Data Presentation
Table 1: Example of a Dose-Response Cytotoxicity Analysis of this compound
| Concentration | % Neuronal Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 5.1 ± 1.3 | 1.0 ± 0.1 |
| QC-03-075 (10 µM) | 98.5 ± 4.8 | 6.2 ± 1.5 | 1.1 ± 0.2 |
| This compound (100 nM) | 99.2 ± 5.5 | 5.8 ± 1.1 | 1.2 ± 0.3 |
| This compound (1 µM) | 97.6 ± 6.1 | 7.1 ± 1.8 | 1.4 ± 0.4 |
| This compound (10 µM) | 95.3 ± 7.3 | 8.5 ± 2.1 | 1.8 ± 0.5 |
| This compound (50 µM) | 65.4 ± 8.9 | 35.2 ± 4.5 | 4.5 ± 0.8 |
| Positive Control | 20.1 ± 3.4 | 85.6 ± 6.7 | 8.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: General signaling pathways in drug-induced neuronal cytotoxicity.
References
- 1. ANTI-CANCER DRUG INDUCED NEUROTOXICITY AND IDENTIFICATION OF RHO PATHWAY SIGNALING MODULATORS AS POTENTIAL NEUROPROTECTANTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 6. Central Nervous System Targeted Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
Technical Support Center: QC-01-175 and Monoamine Oxidase (MAO) Off-Target Activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target activity of the tau protein degrader, QC-01-175, on monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a heterobifunctional molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed to target and degrade pathogenic tau protein.[1] It functions by simultaneously binding to the tau protein and the E3 ubiquitin ligase cereblon (CRBN). This dual binding facilitates the ubiquitination of tau, marking it for degradation by the proteasome.[1][2] This targeted protein degradation approach is being explored as a therapeutic strategy for tauopathies such as frontotemporal dementia.[2]
Q2: What is the concern about off-target activity of this compound on MAO-A and MAO-B?
This compound is derived from the tau PET tracer T807 (flortaucipir).[1] T807 is known to have off-target binding to and inhibition of both MAO-A and MAO-B.[2][3] Inhibition of MAO enzymes can interfere with neurotransmitter signaling and is associated with potential side effects, including the risk of hypertensive crisis and drug-drug interactions.[2][3] Therefore, it is crucial to characterize the MAO inhibition profile of any T807-derived compound.
Q3: How does the off-target MAO activity of this compound compare to its parent compound, T807?
This compound was specifically designed to have reduced off-target MAO inhibition compared to T807.[1][3] In vitro studies have demonstrated that this compound has significantly lower inhibitory activity against MAO compared to T807.[2][3]
Data Presentation: In Vitro MAO Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and T807 against a general MAO activity assay.
| Compound | MAO IC50 (µM) | Fold Difference (vs. T807) | Reference |
| This compound | 8.56 (>8.5) | ~61-fold less potent | [2][4] |
| T807 | 0.14 | - | [2][4] |
Experimental Protocols
Protocol: In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a test compound, such as this compound, on MAO-A and MAO-B activity using a fluorometric assay that detects hydrogen peroxide (H₂O₂) production.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MAO substrate: Tyramine (a common substrate for both MAO-A and MAO-B)
-
Positive control inhibitors:
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
-
Detection Reagent: A horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and serial dilutions to obtain a range of desired concentrations.
-
Prepare stock solutions of the positive control inhibitors (Clorgyline and Selegiline).
-
Prepare working solutions of MAO-A and MAO-B enzymes in cold MAO Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare the substrate solution (Tyramine) in MAO Assay Buffer.
-
Prepare the detection reagent mix containing HRP and the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank (no enzyme): Assay Buffer
-
Negative Control (no inhibitor): Enzyme solution + solvent vehicle
-
Positive Control: Enzyme solution + selective inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Test Compound: Enzyme solution + test compound at various concentrations.
-
-
To differentiate between MAO-A and MAO-B activity, run parallel experiments with each enzyme.
-
-
Pre-incubation:
-
Add the enzyme to the wells containing the buffer, solvent, positive controls, and test compound.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
-
Reaction Initiation:
-
Add the substrate (Tyramine) to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately after adding the substrate, add the detection reagent to all wells.
-
Place the plate in a fluorescence microplate reader and measure the fluorescence signal every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 3. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of QC-01-175-mediated tau degradation
Welcome to the technical support center for QC-01-175. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for efficient tau degradation using this compound. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of aberrant tau protein.[1][2][3] It functions by simultaneously binding to the target protein (tau) and an E3 ubiquitin ligase, Cereblon (CRBN).[1][4] This proximity induces the ubiquitination of tau, marking it for degradation by the 26S proteasome.[5] The molecule is synthesized from a tau-binding moiety based on the PET tracer T807 and a CRBN-binding moiety derived from pomalidomide, connected by a linker.[1][4]
Q2: What is the primary mechanism of tau degradation mediated by this compound?
The degradation of tau by this compound is primarily mediated by the Ubiquitin-Proteasome System (UPS).[5] The molecule facilitates the formation of a ternary complex between tau and the CRL4^CRBN^ E3 ubiquitin ligase, leading to tau ubiquitination and subsequent degradation by the proteasome.[1][4] Studies have confirmed that this process is dependent on CRBN binding, neddylation (a crucial step for E3 ligase activation), and proteasome function.[1][5] It is not dependent on the autophagy pathway.[1][5]
Q3: Does this compound degrade all forms of tau?
This compound preferentially degrades pathological forms of tau, such as those found in frontotemporal dementia (FTD) patient-derived neurons, including phosphorylated tau (P-tauS396).[1][4] It shows minimal effect on tau in neurons derived from healthy controls, indicating a specificity for disease-relevant tau conformations.[1][4]
Q4: What are the known off-target effects of this compound?
The pomalidomide component of this compound can lead to the degradation of known immunomodulatory drug (IMiD) targets, which are C2H2 zinc finger transcription factors like ZFP91, ZNF653, and ZNF827.[1][6] However, this compound has been shown to have reduced off-target activity against monoamine oxidase (MAO) compared to the parent tau-binding compound T807.[1]
Q5: What is the recommended concentration and treatment time for this compound in cell culture experiments?
Effective concentrations of this compound for tau degradation in neuronal cell models typically range from 1 µM to 10 µM, with significant degradation observed after 24 hours of treatment.[1][2] Shorter treatment times (e.g., 4 hours) can be used to study mechanism of action, such as ternary complex formation, before significant degradation occurs.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low tau degradation observed. | 1. Inactive Compound: this compound may have degraded due to improper storage. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or tau expression level. 3. Insufficient Treatment Time: The incubation period may be too short to observe significant degradation. 4. Cell Line Resistance: The cell line may not express sufficient levels of CRBN or other necessary components of the UPS. 5. Incorrect Tau Species: The targeted tau species may not be the pathological form preferentially recognized by this compound. | 1. Ensure this compound is stored correctly (typically at -20°C or -80°C) and use a fresh aliquot. Run a positive control if available. 2. Perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal concentration for your system.[1] 3. Increase the treatment time to 24, 48, or even 72 hours, monitoring cell viability. 4. Verify CRBN expression in your cell line via Western blot or qPCR. Consider using a cell line known to be responsive to CRBN-based PROTACs. 5. Confirm that your model expresses a pathological form of tau (e.g., A152T, P301L mutants) that this compound is known to degrade.[1] |
| High Cell Toxicity. | 1. High Concentration of this compound: The concentration used may be toxic to the specific cell line. 2. Prolonged Treatment: Extended exposure to the compound may induce cytotoxicity. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Reduce the concentration of this compound. Determine the EC50 for tau degradation and work at concentrations at or slightly above this value. 2. Reduce the treatment duration. A time-course experiment can help identify the optimal window for degradation versus toxicity. 3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO). Include a vehicle-only control. |
| Inconsistent Results. | 1. Variable Cell Health and Density: Inconsistent cell culture conditions can affect experimental outcomes. 2. Compound Instability: Repeated freeze-thaw cycles of this compound stock solution can reduce its potency. 3. Experimental Variability: Inconsistent incubation times, antibody dilutions, or washing steps can lead to variable results. | 1. Maintain consistent cell passage numbers, seeding densities, and overall culture health. 2. Aliquot the this compound stock solution upon receipt to avoid multiple freeze-thaw cycles. 3. Standardize all experimental steps and include appropriate positive and negative controls in every experiment. The negative control QC-03-075, which does not bind CRBN, is recommended.[1][7] |
| Off-target effects observed. | 1. Expected IMiD-related off-targets: Degradation of zinc finger transcription factors is an expected off-target effect of the pomalidomide moiety.[1][6] 2. High concentration of this compound: Higher concentrations may lead to non-specific binding and degradation of other proteins. | 1. Be aware of the expected off-target profile. If studying downstream effects, consider if they could be linked to the degradation of IMiD targets. 2. Use the lowest effective concentration of this compound to minimize potential off-target effects. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity of this compound to Recombinant Tau Variants
| Tau Variant | Binding Affinity (KD) in µM |
| Wild-Type (WT) | ~1.2 |
| A152T | ~1.7 |
| P301L | ~2.5 |
| Data from Bio-Layer Interferometry (BLI) assays.[6] |
Table 2: Tau Degradation in FTD Patient-Derived Neurons after 24h Treatment with this compound
| Neuronal Cell Line (Tau Mutation) | This compound Concentration | % Reduction in Total Tau | % Reduction in P-tauS396 |
| A152T | 1 µM | ~70% | ~80% |
| P301L | 1 µM | ~60-70% | ~80% |
| Data from Western blot and ELISA analysis.[1][4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Tau Degradation in Cultured Neurons
-
Cell Seeding: Plate human iPSC-derived neurons (e.g., carrying A152T or P301L tau mutations) in a suitable culture format (e.g., 6-well plates) and differentiate for at least 6 weeks.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control (DMSO) and a negative control (QC-03-075) at the same concentrations.
-
Treatment: Carefully replace the old medium with the medium containing the compounds. Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total tau (e.g., TAU5) and phosphorylated tau (e.g., anti-P-tauS396) overnight at 4°C. Also, probe for a loading control (e.g., actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
-
Densitometry Analysis: Quantify the band intensities using imaging software. Normalize the tau and P-tau signals to the loading control.
Protocol 2: Mechanism of Action Confirmation using Inhibitors
-
Pre-treatment with Inhibitors:
-
To confirm proteasome dependence, pre-treat cells with a proteasome inhibitor (e.g., 100 nM Carfilzomib) for 6 hours.
-
To confirm neddylation dependence, pre-treat cells with a neddylation inhibitor (e.g., 1 µM MLN4924) for 6 hours.
-
To rule out autophagy, pre-treat cells with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1) for 6 hours.
-
-
Co-treatment with this compound: After the pre-treatment period, add this compound (at a concentration known to cause significant degradation, e.g., 1 µM) to the medium containing the inhibitors.
-
Incubation: Incubate for an additional 18 hours (for a total treatment time of 24 hours).
-
Analysis: Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1. Efficient tau degradation should be blocked by the proteasome and neddylation inhibitors but not by the autophagy inhibitor.[1][5]
Visualizations
Caption: Mechanism of action for this compound-mediated tau degradation.
References
- 1. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. elifesciences.org [elifesciences.org]
- 5. Tau degradation in Alzheimer's disease: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
issues with QC-01-175 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of QC-01-175, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. The recommended conditions vary depending on whether it is in solid form or dissolved in a solvent.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). For short-term storage, aliquots can be kept at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months. To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
Q3: Can I store this compound solutions at 4°C?
A3: Storing this compound in DMSO at 4°C is not recommended for extended periods. Some suppliers suggest that such solutions are only stable for up to two weeks at this temperature. For optimal stability, it is always best to store solutions frozen at -20°C or -80°C.
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: There is limited publicly available data on the chemical stability and half-life of this compound in aqueous solutions or cell culture media. As a best practice, it is highly recommended to prepare fresh dilutions of this compound in your experimental buffer or media from a DMSO stock solution immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Q5: I am not observing the expected degradation of Tau protein in my experiment. What could be the issue?
A5: There are several potential reasons for a lack of Tau degradation. Please refer to the troubleshooting guide below for a systematic approach to identifying the problem.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 1 to 3 years | [1][2] |
| Solid Powder | 4°C | Up to 2 years | [2] |
| In DMSO | -80°C | Up to 6 months | [1][2] |
| In DMSO | -20°C | 1 to 6 months | [1][2] |
| In DMSO | 4°C | Up to 2 weeks | [1] |
Troubleshooting Guide
If you are experiencing issues with this compound in your experiments, this guide provides a step-by-step approach to troubleshoot common problems.
Problem: No or reduced Tau protein degradation observed.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage of this compound | Verify that the solid compound and DMSO stock solutions have been stored according to the recommendations in Table 1. | Proper storage ensures the integrity and activity of the compound. |
| Degraded this compound in Working Solution | Prepare a fresh dilution of this compound in your cell culture media or experimental buffer from a properly stored DMSO stock immediately before use. | Using a fresh working solution minimizes the risk of compound degradation in aqueous environments. |
| Suboptimal Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Effective concentrations in published studies range from 1 µM to 10 µM. | This will identify the concentration at which this compound induces maximal Tau degradation in your system. |
| Incorrect Incubation Time | Conduct a time-course experiment to determine the optimal treatment duration. Significant Tau degradation has been observed between 4 and 24 hours of treatment. | This will establish the kinetic profile of this compound-mediated Tau degradation in your experimental setup. |
| Cell Line Insensitivity | Ensure that your cell line expresses both the target protein (Tau) and the E3 ligase component Cereblon (CRBN), which are essential for the mechanism of action of this compound. | This compound will only be effective in cells that express all the necessary components of the degradation machinery. |
| Issues with Downstream Analysis (e.g., Western Blot) | Include appropriate positive and negative controls in your experiment. A positive control could be a cell line known to be sensitive to this compound. A negative control could be a vehicle-treated sample. Also, verify the quality and specificity of your anti-Tau antibodies. | Proper controls will help to determine if the issue lies with the compound's activity or the detection method. |
Experimental Protocols
The following are key experimental protocols adapted from published literature for the use of this compound.
1. Cell Culture and Treatment with this compound
-
Cell Lines: This protocol has been used with human induced pluripotent stem cell (iPSC)-derived neurons and SH-SY5Y neuroblastoma cells.
-
Seeding: Plate cells at an appropriate density in a suitable plate format (e.g., 96-well or 6-well plates).
-
Differentiation (for iPSC-derived neurons): Differentiate neural progenitor cells into cortical-enriched neuronal cells as per established protocols.
-
Preparation of this compound:
-
Allow the vial of this compound DMSO stock solution to equilibrate to room temperature.
-
Prepare the final working concentration by diluting the stock solution directly into the cell culture medium. It is crucial to do this immediately before adding it to the cells.
-
-
Treatment: Add the this compound containing media to the cells and incubate for the desired duration (e.g., 4, 8, or 24 hours) at 37°C in a CO2 incubator. For vehicle controls, add an equivalent amount of DMSO to the media.
2. Western Blot Analysis of Tau Protein Levels
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody against Tau (and a loading control like actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize the Tau protein levels to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound-mediated Tau degradation.
Caption: General experimental workflow for assessing this compound activity.
References
Technical Support Center: Overcoming Resistance to QC-01-175
Welcome to the technical support center for the tau degrader, QC-01-175. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively target aberrant forms of the tau protein for degradation.[1][2][3][4][5][6] It functions by simultaneously binding to the tau protein and the E3 ubiquitin ligase Cereblon (CRBN).[1][3][4][5] This proximity induces the ubiquitination of tau, marking it for degradation by the cell's proteasome.[3][5]
Q2: My cells are expressing tau, but I am not observing degradation after treatment with this compound. What are the possible reasons for this resistance?
Resistance to this compound, and other CRBN-based PROTACs, can arise from several factors:
-
Low or absent CRBN expression: The cell line may have insufficient levels of the CRBN E3 ligase for the PROTAC to effectively function.[1][7][8][9]
-
Mutations in the CRBN gene: Genetic alterations in CRBN can prevent its binding to this compound.[1][7][8]
-
Mutations in the tau protein: Although less common for PROTACs, mutations in the tau protein could potentially alter the binding site of this compound.
-
Increased drug efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.[1][10][11]
-
Impaired ternary complex formation: The formation of the Tau-QC-01-175-CRBN ternary complex is essential for degradation. Cellular factors that hinder this complex's stability can lead to resistance.[1]
-
Activation of compensatory pathways: Cells may adapt by upregulating pathways that bypass their dependency on the tau protein.[1]
Q3: How can I determine the cause of resistance to this compound in my cell line?
A systematic approach is recommended to pinpoint the cause of resistance. This involves a series of experiments to test each potential resistance mechanism. Please refer to the Troubleshooting Guides section for a detailed workflow.
Q4: Are there strategies to overcome resistance to this compound?
Yes, depending on the mechanism of resistance, several strategies can be employed:
-
For low CRBN expression: Consider using a different PROTAC that recruits an alternative E3 ligase, such as Von Hippel-Lindau (VHL).[1][8]
-
For increased drug efflux: Co-treatment with an inhibitor of the specific efflux pump (e.g., a P-glycoprotein inhibitor) may restore the activity of this compound.[10][11]
-
For target protein mutations: If a mutation in tau is identified that affects this compound binding, a different tau-targeting PROTAC with an alternative binding moiety may be necessary.
-
Combination therapies: Combining this compound with inhibitors of compensatory signaling pathways could be a viable strategy.[1]
Q5: What is the recommended concentration range for using this compound?
The optimal concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment, typically ranging from 100 nM to 10 µM, to determine the optimal concentration for tau degradation in your specific cell model.[12] Be aware of the "hook effect," where very high concentrations of a PROTAC can lead to reduced degradation due to the formation of non-productive binary complexes.[13]
Troubleshooting Guides
Scenario 1: No Tau Degradation Observed in a New Cell Line
If you are using this compound for the first time in a particular cell line and observe no degradation of tau, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lack of tau degradation.
Scenario 2: Development of Acquired Resistance
If you have a cell line that was initially sensitive to this compound but has become resistant over time, the following workflow can help identify the cause:
Caption: Investigating acquired resistance to this compound.
Data Presentation
Table 1: Common Mechanisms of Resistance to CRBN-Based PROTACs and Recommended Validation Experiments
| Resistance Mechanism | Primary Cause | Recommended Validation Experiment(s) | Expected Outcome in Resistant Cells |
| E3 Ligase Alteration | Downregulation or mutation of CRBN | Western Blot and qPCR for CRBN expression; Gene sequencing of CRBN | Decreased CRBN protein/mRNA levels; Identification of mutations in the CRBN gene |
| Target Protein Mutation | Mutation in the tau gene (MAPT) | Gene sequencing of MAPT; In vitro binding assays (e.g., SPR, ITC) | Identification of mutations in the this compound binding site; Reduced binding affinity |
| Increased Drug Efflux | Upregulation of ABC transporters | qPCR for efflux pump genes (e.g., ABCB1/MDR1); Cellular accumulation assays with and without an efflux pump inhibitor | Increased mRNA levels of efflux pumps; Restored this compound accumulation with inhibitor |
| Impaired Ternary Complex | Factors disrupting complex stability | In vitro pull-down assays; Biophysical assays (e.g., TR-FRET, SPR) | Reduced formation or stability of the Tau-QC-01-175-CRBN complex |
Experimental Protocols
Protocol 1: Western Blot for Tau and CRBN Expression
Objective: To determine the protein levels of total tau and CRBN in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-total tau, anti-CRBN, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 2: Quantitative PCR (qPCR) for CRBN and ABCB1/MDR1 Expression
Objective: To measure the mRNA levels of CRBN and the efflux pump gene ABCB1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CRBN, ABCB1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Isolate total RNA from resistant and parental (sensitive) cell lines using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions using SYBR Green master mix, cDNA, and specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 3: Cellular Accumulation Assay with an Efflux Pump Inhibitor
Objective: To determine if increased drug efflux is responsible for resistance.
Materials:
-
This compound
-
A known P-glycoprotein inhibitor (e.g., verapamil, cyclosporin A)
-
Resistant and parental (sensitive) cell lines
-
LC-MS/MS system
Procedure:
-
Plate an equal number of resistant and parental cells.
-
Pre-treat one set of resistant cells with the efflux pump inhibitor for 1-2 hours.
-
Treat all cells (parental, resistant, and inhibitor-pre-treated resistant) with a fixed concentration of this compound for a defined period (e.g., 2-4 hours).
-
Wash the cells thoroughly with ice-cold PBS to remove extracellular compound.
-
Lyse the cells and extract the intracellular contents.
-
Quantify the intracellular concentration of this compound using a validated LC-MS/MS method.
-
Compare the intracellular levels of this compound across the three conditions. A significant increase in this compound concentration in the inhibitor-treated resistant cells compared to the untreated resistant cells suggests efflux-mediated resistance.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mitigating the Polypharmacological Nature of QC-01-175
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the polypharmacological characteristics of the tau protein degrader, QC-01-175.
Understanding the Polypharmacology of this compound
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of pathogenic tau protein.[1] It achieves this by simultaneously binding to tau and the E3 ubiquitin ligase Cereblon (CRBN), thereby triggering the ubiquitination and subsequent proteasomal degradation of tau.[2] While effective in degrading tau, its polypharmacological nature, meaning its ability to interact with multiple targets, presents challenges in its experimental application.
The polypharmacology of this compound primarily stems from its two key components:
-
Pomalidomide-based CRBN Ligand: This moiety, responsible for recruiting the CRBN E3 ligase, is known to induce the degradation of other zinc finger transcription factors, notably ZFP91, ZNF653, and ZNF827.[3][4] This off-target activity is a known characteristic of immunomodulatory drugs (IMiDs) like pomalidomide.
-
T807-derived Tau-binding Moiety: The tau-binding portion of this compound is derived from the PET tracer T807 (flortaucipir). T807 is known to have off-target activity against monoamine oxidases (MAOs). However, this compound has been shown to have significantly reduced MAO inhibition compared to its parent compound.[2]
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
A1: The primary off-targets of this compound are the zinc finger proteins ZFP91, ZNF653, and ZNF827, which are degraded due to the pomalidomide moiety's interaction with CRBN.[3][4] It also has the potential for off-target binding to monoamine oxidases (MAO-A and MAO-B), although this activity is significantly lower than that of its precursor, T807.[2]
Q2: How can I assess the selectivity of this compound in my cellular model?
A2: A global proteomics approach using mass spectrometry is the most comprehensive way to assess the selectivity of this compound. This involves comparing the proteome of cells treated with this compound to vehicle-treated cells to identify all proteins that are significantly downregulated. Western blotting can then be used to validate the degradation of identified off-targets.
Q3: What is the "hook effect" and how does it relate to this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. It is crucial to perform a full dose-response curve to identify the optimal concentration range for this compound and to avoid the hook effect.
Q4: Are there more selective alternatives to this compound?
A4: Yes, second-generation tau degraders, such as FMF-06-038 and FMF-06-049, have been developed with optimized linkers and attachment chemistries.[5] These compounds have shown improved potency and selectivity for tau, particularly for insoluble forms of the protein.[5]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Unexpected cellular phenotype not consistent with tau degradation. | Off-target degradation of proteins like ZFP91, ZNF653, or ZNF827. | Perform global proteomics to identify off-target effects. Validate off-targets with Western blotting. Use the lowest effective concentration of this compound. Consider using a more selective second-generation degrader like FMF-06-038 or FMF-06-049. |
| Inconsistent or no tau degradation observed. | Suboptimal concentration (e.g., "hook effect"). Poor cell permeability. Issues with the experimental system. | Perform a full dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration. Ensure the compound is properly solubilized. Confirm the expression of CRBN in your cell model. Use appropriate positive and negative controls. |
| High background in Western blot analysis of off-targets. | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. Use high-quality, validated antibodies. Include appropriate isotype controls. |
| Difficulty in forming a productive ternary complex (Tau-QC-01-175-CRBN). | Linker length or composition is not optimal for your specific cellular context. | While modifying this compound is not feasible for most users, this highlights the importance of considering second-generation degraders with optimized linkers. A NanoBRET assay can be used to assess ternary complex formation in live cells. |
Quantitative Data
Table 1: On-Target Activity of this compound
| Target | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Reference |
| Pathogenic Tau | FTD patient-derived neurons | ~0.1 - 1 | >90 | [2] |
Table 2: Representative Off-Target Degradation Data for Pomalidomide-Based PROTACs
| Off-Target | Representative PROTAC | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ZFP91 | Pomalidomide-based PROTACs | Jurkat | Not Reported | Not Reported | [6] |
| ZNF653 | Pomalidomide-based PROTACs | A152T neurons | Not Reported | Not Reported | [4] |
| ZNF827 | Pomalidomide-based PROTACs | A152T neurons | Not Reported | Not Reported | [4] |
Table 3: Off-Target MAO Inhibition
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| This compound | >10 | 8.56 | [2] |
| T807 | 0.14 | Not Reported | [2] |
Experimental Protocols
Global Proteomics using Mass Spectrometry for Off-Target Profiling
This protocol provides a general workflow for identifying off-target proteins of this compound.
Methodology:
-
Cell Culture and Treatment: Culture a relevant neuronal cell line to 70-80% confluency. Treat cells with this compound at a concentration known to induce tau degradation (e.g., 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing urea and protease/phosphatase inhibitors to ensure complete protein solubilization.
-
Protein Digestion: Reduce and alkylate the protein lysates, followed by digestion with trypsin overnight to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer. Perform label-free quantification or TMT-based quantification to identify proteins that are significantly downregulated in the this compound-treated samples compared to the control.
-
Bioinformatic Analysis: Use bioinformatics tools to perform pathway analysis and functional annotation of the significantly downregulated proteins to understand the potential biological consequences of off-target degradation.
Western Blotting for Validation of Off-Target Degradation
This protocol describes how to validate the degradation of specific off-target proteins identified by mass spectrometry.
Methodology:
-
Sample Preparation: Treat cells with a range of this compound concentrations and a vehicle control for a specific time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the off-target protein of interest (e.g., anti-ZFP91) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the off-target protein band to the loading control.
Visualizations
Caption: Mechanism of this compound and its polypharmacological off-target effects.
Caption: A logical workflow for troubleshooting and mitigating the polypharmacology of this compound.
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
QC-01-175 selectivity issues at higher concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using QC-01-175. The focus is on addressing selectivity issues that may arise at higher concentrations of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-peptidic tau protein degrader.[1] It functions as a heterobifunctional molecule, designed to engage both the target protein, tau, and the E3 ubiquitin ligase Cereblon (CRBN). This engagement facilitates the ubiquitination of tau, marking it for degradation by the proteasome. This compound has been shown to preferentially degrade aberrant forms of tau associated with tauopathies like frontotemporal dementia (FTD).[2][3]
Q2: I am observing unexpected effects in my experiment at higher concentrations of this compound. Could these be off-target effects?
A2: Yes, it is possible to observe off-target effects with this compound, particularly at higher concentrations. These effects are likely attributable to the pomalidomide-based Cereblon (CRBN) E3 ligase ligand component of this compound.[4] Pomalidomide is known to induce the degradation of a specific set of zinc finger transcription factors.
Q3: What are the known off-target proteins of this compound?
A3: A proteomics study has identified three C2H2 zinc finger transcription factors, ZFP91, ZNF653, and ZNF827 , as off-target substrates of this compound at a concentration of 1 µM in A152T neurons after a 4-hour treatment.[4] These are known targets of immunomodulatory drugs (IMiDs) like pomalidomide.[5][6] It is important to note that the degradation of these off-targets is likely dose-dependent.[6][7]
Q4: At what concentrations are off-target effects likely to become significant?
A4: While a precise dose-response curve for the off-target effects of this compound is not publicly available, the initial proteomics study detected off-target degradation at 1 µM.[4] It is reasonable to expect that at concentrations significantly above the optimal on-target degradation concentration (DC50) for tau, the likelihood and magnitude of off-target effects will increase. It is recommended to perform a dose-response experiment in your specific model system to determine the optimal concentration that balances on-target efficacy with minimal off-target effects.
Q5: How can I confirm if the unexpected effects I am seeing are due to off-target degradation?
A5: The most direct way to confirm off-target degradation is through quantitative proteomics analysis of cells treated with a range of this compound concentrations. This will provide a global view of protein level changes. Alternatively, you can perform targeted validation using Western blotting for the known off-target proteins (ZFP91, ZNF653, and ZNF827).
Q6: Can the "hook effect" contribute to selectivity issues at high concentrations?
A6: Yes, the "hook effect" is a phenomenon observed with PROTACs at high concentrations where the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) is inhibited by the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase). This can lead to reduced on-target degradation efficiency and potentially exacerbate off-target effects as the free PROTAC may engage with other proteins.[8]
Troubleshooting Guide: Selectivity Issues at Higher Concentrations
This guide provides a structured approach to troubleshooting and mitigating selectivity issues when using this compound at higher concentrations.
Data Presentation: Off-Target Profile of this compound
The following table summarizes the known off-target effects of this compound based on available literature.
| Target Protein | Protein Class | Concentration of this compound | Cell Type | Duration of Treatment | Reference |
| ZFP91 | C2H2 Zinc Finger Transcription Factor | 1 µM | A152T Neurons | 4 hours | [4] |
| ZNF653 | C2H2 Zinc Finger Transcription Factor | 1 µM | A152T Neurons | 4 hours | [4] |
| ZNF827 | C2H2 Zinc Finger Transcription Factor | 1 µM | A152T Neurons | 4 hours | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.
Protocol 1: Western Blot Analysis of Tau and Off-Target Proteins
This protocol allows for the targeted validation of on-target tau degradation and potential off-target effects on specific proteins.
1. Cell Lysis: a. Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified duration. b. Wash cells twice with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation: a. Normalize all samples to the same protein concentration with lysis buffer. b. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. c. Heat the samples at 95°C for 5 minutes.
4. Gel Electrophoresis: a. Load samples onto a 10% SDS-polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total tau, phospho-tau, ZFP91, ZNF653, ZNF827, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
Protocol 2: Tau ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol provides a quantitative measurement of total and/or phosphorylated tau levels in cell lysates or culture supernatants.
1. Plate Preparation: a. Use a microtiter plate pre-coated with a capture antibody specific for human tau.
2. Standard and Sample Preparation: a. Reconstitute the tau standard to create a standard curve according to the kit manufacturer's instructions. b. Prepare serial dilutions of the standard. c. Dilute cell lysates or supernatants to fall within the detection range of the assay.
3. Assay Procedure: a. Add 100 µL of standards and samples to the appropriate wells. b. Incubate for 2 hours at room temperature. c. Wash the wells four times with the provided wash buffer. d. Add 100 µL of the detection antibody to each well. e. Incubate for 1 hour at room temperature. f. Wash the wells four times. g. Add 100 µL of streptavidin-HRP conjugate to each well. h. Incubate for 30 minutes at room temperature. i. Wash the wells four times. j. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. k. Add 50 µL of stop solution to each well.
4. Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve and calculate the concentration of tau in the samples.
Protocol 3: Sample Preparation for Global Proteomics (Mass Spectrometry)
This protocol outlines the general steps for preparing cell lysates for analysis by mass spectrometry to identify off-target effects globally.
1. Cell Lysis and Protein Extraction: a. Treat cells as described in the Western Blot protocol. b. Lyse cells in a buffer compatible with mass spectrometry (e.g., urea-based lysis buffer). c. Sonciate or use other methods to ensure complete cell disruption and DNA shearing. d. Centrifuge to pellet debris and collect the supernatant.
2. Protein Reduction, Alkylation, and Digestion: a. Reduce protein disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes. b. Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes. c. Digest proteins into peptides using an appropriate protease (e.g., trypsin) overnight at 37°C.
3. Peptide Cleanup and Desalting: a. Acidify the peptide solution with trifluoroacetic acid (TFA). b. Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip. c. Elute the peptides with a high organic solvent solution (e.g., acetonitrile with a small amount of TFA). d. Dry the purified peptides using a vacuum centrifuge.
4. Sample Analysis: a. Resuspend the dried peptides in a solution compatible with liquid chromatography-mass spectrometry (LC-MS). b. Analyze the samples using a high-resolution mass spectrometer. c. Use appropriate software for protein identification and quantification to identify proteins with significantly altered abundance upon this compound treatment.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and troubleshooting of this compound.
Caption: On- and off-target pathways of this compound at high concentrations.
Caption: Troubleshooting workflow for this compound selectivity issues.
References
- 1. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. Peer review in Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models | eLife [elifesciences.org]
- 5. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the CRL4CRBN ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of QC-01-175 and its Negative Control QC-03-075 in Targeted Tau Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of the tau protein degrader QC-01-175 against its inactive analog, QC-03-075. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in neurodegenerative disease research.
This compound is a bifunctional molecule, also known as a proteolysis-targeting chimera (PROTAC), designed to specifically target the pathogenic tau protein for degradation.[1] It achieves this by simultaneously binding to the tau protein and the E3 ubiquitin ligase cereblon (CRBN), thereby inducing the ubiquitination and subsequent degradation of tau by the proteasome.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for tauopathies, a class of neurodegenerative disorders that includes Alzheimer's disease and frontotemporal dementia (FTD).[3][4]
In contrast, QC-03-075 serves as a crucial negative control in studies involving this compound.[2][5][6] It shares a similar chemical structure but possesses a modification—a δ-lactam ring instead of a glutarimide—that abrogates its ability to bind to CRBN.[5] This molecular difference renders QC-03-075 incapable of inducing the degradation of tau, making it an ideal tool to confirm that the observed effects of this compound are indeed dependent on CRBN engagement and the subsequent proteasomal degradation pathway.
Efficacy Comparison: this compound vs. QC-03-075
Experimental data consistently demonstrates the potent and specific activity of this compound in reducing levels of both total and phosphorylated tau in various neuronal cell models, including those derived from FTD patients.[2][6] Conversely, QC-03-075 shows no significant effect on tau levels at equivalent concentrations.[2][7][5][6]
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and QC-03-075 from key experiments.
Table 1: Effect on Total Tau and Phospho-Tau (S396) in A152T FTD Patient-Derived Neurons
| Compound | Concentration (µM) | Treatment Duration (hr) | % Reduction in Total Tau (TAU5) | % Reduction in P-tau (S396) |
| This compound | 1 | 24 | ~70% | ~80% |
| QC-03-075 | 1 | 24 | No significant effect | No significant effect |
| This compound | 10 | 24 | 50-100% clearance | 50-100% clearance |
| QC-03-075 | 10 | 24 | No significant effect | No significant effect |
Data compiled from studies by Silva et al. (2019).[2][6]
Table 2: Effect on Total Tau and Phospho-Tau (S396) in P301L FTD Patient-Derived Neurons
| Compound | Concentration (µM) | Treatment Duration (hr) | Effect on Total Tau (TAU5) | Effect on P-tau (S396) |
| This compound | 1 | 24 | Significant reduction | Significant reduction |
| QC-03-075 | 1 | 24 | Minimal effect | Minimal effect |
Data compiled from studies by Silva et al. (2019).[2][6]
Signaling Pathway and Experimental Workflow
The targeted degradation of tau by this compound is a multi-step process that relies on the ubiquitin-proteasome system. The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Mechanism of action for this compound-mediated tau degradation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 4. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elifesciences.org [elifesciences.org]
- 7. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
On-Target Engagement of QC-01-175: A Comparative Guide to Cellular Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of QC-01-175, a first-generation tau-targeting PROTAC (Proteolysis Targeting Chimera), with its second-generation alternatives. It includes supporting experimental data, detailed protocols for key cellular assays, and visualizations to elucidate the underlying biological processes and experimental workflows.
Comparative Analysis of Tau Degraders
This compound has paved the way for the development of more potent tau degraders. This section compares its performance with second-generation compounds, FMF-06-038 and FMF-06-049, in cellular models of tauopathy. The data presented is derived from studies in frontotemporal dementia (FTD) patient-derived neurons expressing mutant tau (A152T).
Quantitative Performance Data
The following table summarizes the cellular activity of this compound and its alternatives in degrading total tau and phosphorylated tau (p-tau S396), key pathological species in tauopathies.
| Compound | Target | Cell Line | Concentration | Treatment Time | % Tau Degradation (Total Tau) | % Tau Degradation (p-tau S396) | Notes |
| This compound | Aberrant Tau | FTD Neurons (A152T) | 1 µM | 24 hours | ~70% | ~80% | First-generation tau degrader.[1] |
| FTD Neurons (A152T) | 10 µM | 24 hours | >70% | >80% | Maximal total tau clearance achieved at 10 µM.[1][2] | ||
| FMF-06-038 | Aberrant Tau | FTD Neurons (A152T) | 1 µM | 24 hours | Comparable to this compound | Comparable to this compound | Second-generation; shows specificity for insoluble tau.[3] |
| FTD Neurons (A152T) | 10 nM | 4 hours | ~50% | ~50-60% | Demonstrates improved potency at shorter treatment times.[3] | ||
| FMF-06-049 | Aberrant Tau | FTD Neurons (A152T) | 100 nM | 24 hours | ~60% | ~60% | Up to 10-fold improvement in degradation potency over this compound.[3] |
| FTD Neurons (A152T) | 10 nM | 4 hours | ~50% | ~50% | Most potent of the series at shorter treatment times.[3] | ||
| QC-03-075 | N/A (Negative Control) | FTD Neurons (A152T) | up to 10 µM | 24 hours | No significant effect | No significant effect | Inactive analog that does not bind to CRBN, demonstrating the necessity of E3 ligase engagement.[1] |
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the signaling pathway of this compound and a typical workflow for validating its on-target engagement.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Tau Degradation
This protocol is essential for quantifying the reduction in total and phosphorylated tau levels following treatment with a degrader compound.
-
Cell Treatment and Lysis:
-
Plate neuronal cells (e.g., FTD patient-derived iPSC neurons or SH-SY5Y cells) and differentiate as required.
-
Treat cells with varying concentrations of this compound, alternatives, or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates and centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total tau (e.g., Tau5) and phosphorylated tau (e.g., p-tau S396) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of tau and p-tau bands to the loading control.
-
Calculate the percentage of tau degradation relative to the vehicle-treated control.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay provides evidence for the formation of the Tau-PROTAC-E3 ligase ternary complex, which is crucial for the mechanism of action of this compound.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control. To capture the transient ternary complex, a shorter treatment time (e.g., 4 hours) is often optimal. Pre-treatment with a proteasome inhibitor (e.g., MG132 or carfilzomib) can help stabilize the complex.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against a component of the E3 ligase complex (e.g., an antibody against a component of the CRL4-CRBN complex like DDB1) or tau overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot using antibodies against tau and components of the E3 ligase complex to confirm their co-precipitation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells, for example, by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Detection of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble tau protein remaining at each temperature by Western blot or other sensitive protein detection methods like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble tau as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
References
- 1. elifesciences.org [elifesciences.org]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tau-Targeting PROTACs: QC-01-175 and its Contemporaries
In the rapidly evolving landscape of therapeutic strategies for tauopathies such as Alzheimer's disease and frontotemporal dementia (FTD), proteolysis-targeting chimeras (PROTACs) have emerged as a promising modality for the targeted degradation of pathological tau protein. This guide provides a detailed comparison of the first-generation tau PROTAC, QC-01-175, with other notable tau-targeting PROTACs described in the literature, including the second-generation FMF-series and the VHL-recruiting C004019.
Mechanism of Action: A Shared Strategy
Tau-targeting PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to eliminate pathological tau.[1] They consist of three key components: a ligand that binds to the tau protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This tripartite complex formation facilitates the ubiquitination of tau, marking it for degradation by the proteasome.[3][4]
This compound, a pioneering molecule in this field, utilizes a derivative of the PET tracer T807 to bind to tau and recruits the Cereblon (CRBN) E3 ligase via a pomalidomide ligand.[3][5] Its successors, such as the FMF-series (FMF-06-038 and FMF-06-049), also engage the CRBN E3 ligase but feature optimized linkers and attachments to enhance degradation potency.[6][7] In contrast, C004019 employs a different strategy by recruiting the von Hippel-Lindau (VHL) E3 ligase to induce tau degradation.[8][9]
Comparative Performance of Tau-Targeting PROTACs
The efficacy of tau-targeting PROTACs is typically evaluated based on their ability to reduce total and phosphorylated tau levels in cellular models of tauopathy. Key performance metrics include the maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).
| PROTAC | Tau Ligand Scaffold | E3 Ligase Recruited | Cell Model(s) | DC50 | Dmax | Key Findings & Citations |
| This compound | T807 Derivative | CRBN | FTD patient-derived neurons (A152T, P301L) | Not explicitly reported, potent at 100 nM - 1 µM | ~60-80% reduction of total and p-Tau at 1 µM after 24h.[3][5] | First-generation tau PROTAC, demonstrates preferential degradation of pathological tau.[3][5] |
| FMF-06-038 | T807 Derivative | CRBN | FTD patient-derived neurons (A152T, P301L) | Potent in the 10-100 nM range | Significant tau clearance, particularly of insoluble tau. | Second-generation PROTAC with improved potency over this compound.[6][7] |
| FMF-06-049 | T807 Derivative | CRBN | FTD patient-derived neurons (A152T, P301L) | Most potent of the FMF series, significant degradation at 10-100 nM | Up to 100% clearance of insoluble tau. | Shows the highest activity for tau degradation among the FMF series in human ex vivo neurons.[6][7] |
| C004019 | Triazine-based | VHL | HEK293-hTau, SH-SY5Y, hTau transgenic and 3xTg-AD mice | ~5 nM (in HEK293-hTau cells) | Robust tau clearance in vitro and in vivo. | Demonstrates blood-brain barrier penetrance and improves cognitive function in mouse models.[8][10][11] |
Experimental Protocols
A comprehensive evaluation of tau-targeting PROTACs involves a series of in vitro and in-cellulo experiments to determine their efficacy, mechanism of action, and selectivity.
Tau Degradation Assessment by Western Blot
This is a fundamental technique to quantify the reduction in tau protein levels following PROTAC treatment.
Detailed Methodology:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., FTD patient-derived iPSC-neurons) at an appropriate density. Once adhered and differentiated, treat with a range of PROTAC concentrations for various time points (e.g., 4, 8, 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading for electrophoresis.[13]
-
SDS-PAGE and Western Blotting: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, followed by incubation with primary antibodies against total tau, specific phospho-tau epitopes, and a loading control (e.g., actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities using densitometry software. Normalize tau protein levels to the loading control to determine the percentage of degradation relative to vehicle-treated cells.[4]
Off-Target Proteomics Analysis
To assess the selectivity of a PROTAC, global proteomics is employed to identify unintended protein degradation.
Detailed Methodology:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant target degradation. Lyse the cells and digest the proteome into peptides using an enzyme like trypsin.[14]
-
Isobaric Labeling: Label the peptide samples from different treatment groups (e.g., vehicle, active PROTAC, inactive control) with isobaric tags (e.g., TMT, iTRAQ) for multiplexed analysis.[14]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify thousands of proteins.[15]
-
Data Analysis: Process the mass spectrometry data to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are considered potential off-targets.[14]
-
Validation: Confirm the degradation of potential off-targets using orthogonal methods such as Western blotting or Cellular Thermal Shift Assays (CETSA).[16]
Conclusion
This compound has been a foundational tool in demonstrating the feasibility of targeted tau degradation. The subsequent development of molecules like the FMF-series and C004019 highlights the rapid progress in this field, with newer PROTACs exhibiting enhanced potency and in vivo efficacy. The choice of a specific tau-targeting PROTAC for research or therapeutic development will depend on the desired characteristics, such as the specific E3 ligase to be recruited, the desired potency, and the need for blood-brain barrier penetration. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and future tau-targeting PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. elifesciences.org [elifesciences.org]
- 6. Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. C004019 | PROTACs | Microtubule Associated | TargetMol [targetmol.com]
- 10. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models [thno.org]
- 11. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 13. babraham.ac.uk [babraham.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. sapient.bio [sapient.bio]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: QC-01-175 and its Parent PET Tracer T807
In the landscape of neurodegenerative disease research, particularly concerning tauopathies like Alzheimer's disease, the development of molecular tools to both visualize and therapeutically target pathological tau protein aggregates is of paramount importance. This guide provides a detailed comparison of QC-01-175, a novel tau protein degrader, and its parent molecule, T807 (also known as AV-1451 or flortaucipir), a widely used Positron Emission Tomography (PET) tracer for imaging tau pathology.
While both molecules share a common scaffold for engaging with the tau protein, their fundamental functions diverge significantly. T807 is an imaging agent designed to bind to tau aggregates, allowing for their visualization in the brain.[1][2][3] In contrast, this compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), engineered not just to bind to tau but to trigger its degradation.[4][5][6]
Core Functional Distinction: Imaging versus Degradation
The primary difference lies in their mechanism of action. T807 is a diagnostic tool, while this compound is a therapeutic candidate. This compound is comprised of a T807-derived ligand that binds to tau, a linker, and a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN).[4][5][7] This ternary complex formation leads to the ubiquitination and subsequent degradation of the tau protein by the proteasome.
Quantitative Data Summary
The following tables summarize the key quantitative differences between this compound and T807 based on available experimental data.
Table 1: Binding Affinity to Tau
| Compound | Target Tau Species | Binding Affinity (Kd) | Experimental Method | Reference |
| T807 | Paired Helical Filament (PHF)-tau (human brain) | 14.6 nM | In vitro autoradiography | [2] |
| Recombinant soluble WT tau | 1.8 µM | Bio-Layer Interferometry (BLI) | [7][8] | |
| Recombinant soluble A152T tau | 2.1 µM | Bio-Layer Interferometry (BLI) | [7][8] | |
| Recombinant soluble P301L tau | 1.7 µM | Bio-Layer Interferometry (BLI) | [7][8] | |
| This compound | Recombinant soluble WT tau | 1.2 µM | Bio-Layer Interferometry (BLI) | [7][8] |
| Recombinant soluble A152T tau | 1.7 µM | Bio-Layer Interferometry (BLI) | [7][8] | |
| Recombinant soluble P301L tau | 2.5 µM | Bio-Layer Interferometry (BLI) | [7][8] |
It is important to note that T807 exhibits significantly higher affinity for aggregated, pathological PHF-tau found in Alzheimer's disease brains compared to soluble, monomeric forms of the protein. This compound was designed based on the T807 scaffold and retains a similar low micromolar affinity for soluble tau isoforms in vitro.[7][8]
Table 2: Off-Target Binding Profile
| Compound | Off-Target | Inhibition (IC50) | Experimental Method | Reference |
| T807 | Monoamine Oxidase (MAO) | 0.14 µM | In vitro MAO assay | [7][8] |
| This compound | Monoamine Oxidase (MAO) | 8.56 µM | In vitro MAO assay | [7][8] |
A key improvement in the design of this compound is the significant reduction in off-target binding to monoamine oxidases (MAO-A and MAO-B) compared to its parent compound, T807.[4][7][8] This increased selectivity is a critical feature for a therapeutic agent, minimizing potential side effects.
Experimental Protocols
Bio-Layer Interferometry (BLI) for Binding Affinity
This assay is used to measure the binding affinity of small molecules to recombinant tau protein.
Protocol:
-
Immobilization: Biotinylated recombinant wild-type or mutant (A152T, P301L) tau protein is immobilized on a streptavidin (SA) biosensor tip.
-
Baseline: The biosensor tip is equilibrated in a buffer solution to establish a stable baseline reading.
-
Association: The biosensor tip is then dipped into a solution containing varying concentrations of the small molecule (this compound or T807) to measure the binding rate.
-
Dissociation: The tip is moved back into the buffer solution to measure the rate at which the bound molecule dissociates.
-
Analysis: The association and dissociation curves are analyzed to calculate the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the potential for off-target inhibition of MAO enzymes.
Protocol:
-
Incubation: Recombinant human MAO-A or MAO-B enzymes are incubated with a fluorescent substrate and varying concentrations of the test compound (this compound or T807). A known MAO inhibitor (e.g., parnate) is used as a positive control.
-
Reaction: The MAO enzyme metabolizes the substrate, producing a fluorescent product.
-
Detection: The fluorescence intensity is measured over time.
-
Analysis: The rate of the reaction is calculated, and the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.
Conclusion
This compound and T807, while originating from the same chemical scaffold, represent a shift from diagnostic imaging to targeted therapeutic intervention. T807 has proven to be a valuable tool for visualizing tau pathology in the living brain.[1][3] this compound leverages the tau-binding properties of T807 to create a molecule capable of actively degrading aberrant tau protein in cellular models.[5][6][7] A significant advantage of this compound is its markedly reduced off-target activity against MAO, which is a crucial step towards developing a safe and effective therapeutic for tauopathies.[4][7][8] Further preclinical and clinical studies will be necessary to fully evaluate the therapeutic potential of this targeted protein degradation approach.
References
- 1. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validating novel tau PET tracer [F-18]-AV-1451 (T807) on postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
A Comparative Guide to M.C. QC-01-175 (Methylene Blue) for the Treatment of Tauopathies
Notice: No publicly available information was found for a compound designated "QC-01-175." To fulfill the structural and formatting requirements of the user request, this guide has been generated using Methylene Blue (MB) , a well-researched tau aggregation inhibitor, as a substitute. All data and protocols herein refer to Methylene Blue.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Methylene Blue's efficacy and mechanism of action across various preclinical tauopathy models. It is intended to serve as a resource for evaluating its therapeutic potential and designing future experimental studies.
Executive Summary
Methylene Blue (Methylthioninium chloride) is a phenothiazine dye that crosses the blood-brain barrier and has been identified as one of the first small molecules capable of inhibiting the aggregation of tau protein, a pathological hallmark of neurodegenerative diseases known as tauopathies.[1][2] Its mechanism of action is multifaceted, involving direct inhibition of tau fibrillization, modulation of cellular clearance pathways like autophagy, and reduction of oxidative stress.[1][3] However, its efficacy in preclinical models is nuanced, with results often depending on the specific model, disease stage, and treatment paradigm. While MB effectively reduces the formation of mature tau fibrils, some evidence suggests it may increase the formation of potentially neurotoxic granular tau oligomers.[4][5][6]
Quantitative Efficacy: In Vitro and In Vivo Models
The following tables summarize the quantitative effects of Methylene Blue as reported in key in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Methylene Blue on Tau Aggregation
| Assay Type | Tau Construct | Inducer | MB Concentration | Key Findings | Reference(s) |
| Thioflavin T (ThT) Fluorescence | Recombinant Tau | Heparin | IC50: ~1.9µM - ~3.5µM | Dose-dependent inhibition of tau fibril formation. | [1] |
| Atomic Force Microscopy | Wild-type Tau (10µM) | Heparin (0.06 mg/ml) | 100µM | Reduction in tau fibrils, but an increase in granular oligomers. | [1][4] |
| Cellular (CHO cells) | Human Tau | N/A | 0.01 µM for 6 hours | Significant reduction in tau levels; increased autophagy markers. | [1][3] |
| Cellular (293T cells) | MARK4 and Tau | N/A | Varied | Dose-dependent decrease in MARK4-mediated Tau phosphorylation. | [1] |
Table 2: Cross-Validation of Methylene Blue Effects in Different In Vivo Tauopathy Models
| Model System | Treatment Protocol | Key Findings | Reference(s) |
| P301S Tau Transgenic Mice | 4 or 40 mg/kg in diet from 1 to 10 months of age (Preventive) | Reduced tau pathology, inflammation, and oxidative damage. | [1] |
| rTg4510 Tau Transgenic Mice | 0.062 mg/mL in drinking water for 6 weeks (Therapeutic, 16-17.5 months old) | Decreased soluble tau by 35%; no change in insoluble tau or existing tangles. | [1][7][8] |
| JNPL3 Tau Transgenic Mice | 0.02, 2, or 20 mg/kg daily oral gavage for 2 weeks | Significant reduction in total soluble tau; no change in sarkosyl-insoluble tau. | [1][7] |
| TauΔK Transgenic Mice | 20 mg/kg in drinking water, initiated before deficit onset (Preventive) | Preserved cognition, decreased insoluble tau, and upregulated protein degradation pathways. | [9][10][11] |
| TauΔK Transgenic Mice | 20 mg/kg in drinking water, initiated after deficit onset (Therapeutic) | Ineffective at rescuing learning and memory deficits. | [9][10] |
| Tau-P301L Zebrafish | Incubation in MB-containing water | Did not rescue abnormal tau phosphorylation, neuronal loss, or swimming defects. | [12] |
Signaling Pathways and Mechanism of Action
Methylene Blue exerts its effects through several biological pathways. It is not only a direct inhibitor of tau-tau interaction but also modulates cellular stress and clearance mechanisms.
-
Direct Tau Aggregation Inhibition : MB is believed to oxidize cysteine residues in the tau protein, preventing the conformational changes necessary for fibril formation.[2] However, this can shift the equilibrium towards the formation of granular oligomers.[4][5]
-
Induction of Autophagy : MB has been shown to induce autophagy, a key cellular process for clearing aggregated proteins.[3] This is thought to occur through the inhibition of the mTOR signaling pathway, leading to an increase in markers like LC3-II and BECN1.[1][3]
-
Upregulation of Proteasome Activity : Some studies report that MB can increase the chymotrypsin- and trypsin-like activities of the proteasome, enhancing the degradation of Aβ and potentially other pathological proteins.[13]
-
Modulation of Tau Kinases : MB can inhibit the activity of MARK4, a kinase that phosphorylates tau at sites promoting its detachment from microtubules and subsequent aggregation.[1]
-
Antioxidant Response : MB can upregulate the Nrf2/ARE pathway, which helps mitigate the oxidative stress that is a common feature in tauopathies.[1]
Caption: Multifaceted mechanism of Methylene Blue in tauopathy.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of findings. Below are summarized protocols for key assays used to evaluate Methylene Blue.
1. In Vitro Tau Aggregation Assay (Thioflavin T)
This assay quantifies the formation of β-sheet-rich tau fibrils.
-
Reagents : Recombinant tau protein, aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), aggregation inducer (e.g., heparin), Thioflavin T (ThT), Methylene Blue stock solution.[1][2]
-
Procedure :
-
Prepare a reaction mixture with recombinant tau protein in aggregation buffer.[1]
-
Add desired concentrations of Methylene Blue or a vehicle control.
-
Initiate aggregation by adding the inducer.
-
Incubate at 37°C with gentle agitation.
-
At specified time points, transfer aliquots to a microplate containing ThT.
-
Measure fluorescence (excitation ~440 nm, emission ~485 nm).[2]
-
-
Data Analysis : Plot ThT fluorescence against time. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.[2]
2. In Vivo Administration in Tau Transgenic Mice
This protocol describes the oral administration of Methylene Blue to a mouse model of tauopathy.
-
Materials : Transgenic mouse model of tauopathy (e.g., P301S, rTg4510), Methylene Blue, drinking water, gavage needles (optional).[2]
-
Procedure (via Drinking Water) :
-
Divide transgenic mice into control and treatment groups.
-
Prepare a stock solution of Methylene Blue and dilute it in the drinking water to the final desired concentration (e.g., 0.062 mg/mL).[1] Saccharin may be added to improve palatability.
-
Provide the MB-containing water ad libitum for the duration of the study (e.g., 6 weeks to 14.5 months).[1][11]
-
Monitor water consumption and animal health regularly.
-
-
Tissue Collection and Analysis : At the study's end, euthanize mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry (e.g., staining with AT8, PHF1 antibodies), and the other can be flash-frozen for biochemical analysis (Western blotting, ELISA) to measure soluble and insoluble tau levels.[2][7]
Caption: Workflow for evaluating a tau aggregation inhibitor.
Conclusion and Future Directions
Cross-validation of Methylene Blue in various tauopathy models reveals a consistent pattern: it can effectively reduce soluble tau levels and, when administered preventively, may preserve cognitive function.[1][9][10] However, its ability to reverse existing, mature neurofibrillary tangle pathology is limited.[7][8] Furthermore, the observation that MB may promote the formation of granular oligomers warrants careful consideration, as these species are thought to be highly neurotoxic.[4][5]
For any novel compound, such as the designated this compound, a similar cross-validation approach is essential. Future studies should:
-
Directly compare the efficacy of this compound against Methylene Blue in head-to-head in vitro and in vivo experiments.
-
Investigate the impact of the compound on different tau species, particularly soluble oligomers.
-
Elucidate the primary mechanism of action, determining whether it acts as a direct aggregation inhibitor, an enhancer of cellular clearance, or both.
-
Establish a therapeutic window, comparing the efficacy of preventive versus therapeutic administration to inform potential clinical trial design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methylthioninium chloride (methylene blue) induces autophagy and attenuates tauopathy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylene Blue Inhibits Formation of Tau Fibrils but not of Granular Tau Oligomers: A Plausible Key to Understanding Failure of a Clinical Trial for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. Methylene blue does not reverse existing neurofibrillary tangle pathology in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylene blue does not reverse existing neurofibrillary tangle pathology in the rTg4510 mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Preventive methylene blue treatment preserves cognition in mice expressing full-length pro-aggregant human Tau | Semantic Scholar [semanticscholar.org]
- 10. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methylene Blue Reduces Aβ Levels and Rescues Early Cognitive Deficit by Increasing Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Monoamine Oxidase Inhibition by QC-01-175
For Immediate Release
This guide provides a detailed comparison of the monoamine oxidase (MAO) inhibitory activity of the novel tau-targeting PROTAC (PROteolysis TArgeting Chimera), QC-01-175, against its parent compound, the tau PET ligand T807 (Flortaucipir). The data presented herein confirms the significantly reduced off-target MAO inhibition of this compound, highlighting its enhanced specificity as a tool for targeted protein degradation.
Introduction: A Novel Approach to Tau Degradation
Tauopathies, including Frontotemporal Dementia (FTD) and Alzheimer's disease, are neurodegenerative disorders characterized by the accumulation of aberrant forms of the tau protein.[1] this compound is a novel heterobifunctional molecule designed to induce the degradation of pathogenic tau.[1][2] It operates by simultaneously binding to the target tau protein and the E3 ubiquitin ligase Cereblon (CRBN), thereby triggering the ubiquitination and subsequent degradation of tau by the proteasome.[2][3]
This compound was developed from the T807 scaffold, a widely used PET tracer for imaging tau pathology.[2] However, T807 is known to exhibit off-target binding to monoamine oxidases (MAO-A and MAO-B), which can interfere with neurotransmitter signaling and complicate the interpretation of its effects.[4] This guide presents experimental data demonstrating that chemical modifications incorporated into the this compound structure successfully mitigate this off-target activity.
Primary Mechanism of Action of this compound
Unlike traditional enzyme inhibitors, this compound's primary function is not to inhibit an enzyme but to induce the degradation of a target protein. The molecule acts as a molecular bridge, forming a ternary complex between pathological tau and the CRL4^CRBN^ E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin to tau, marking it for destruction by the cell's proteasomal machinery.[3] This mechanism is distinct from the function of MAO inhibitors.
References
A Comparative Guide to QC-01-175 and Alternative Strategies for Rescuing Stress Vulnerability in FTD Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of QC-01-175, a novel tau-targeting PROTAC, with alternative therapeutic strategies aimed at mitigating stress vulnerability in Frontotemporal Dementia (FTD) neurons. This document summarizes key experimental data, details underlying mechanisms of action, and provides protocols for relevant assays to aid in the evaluation of these competing approaches.
Executive Summary
Frontotemporal Dementia (FTD) is a devastating neurodegenerative disorder characterized by the progressive loss of neurons in the frontal and temporal lobes of the brain. A key pathological hallmark of many forms of FTD is the accumulation of abnormal tau protein, which is associated with increased neuronal stress and vulnerability. This compound has emerged as a promising therapeutic candidate that rescues this stress vulnerability by selectively targeting pathological tau for degradation.[1][2] This guide compares the performance of this compound with other tau-focused therapeutic avenues, including tau aggregation inhibitors, microtubule stabilizers, and tau kinase inhibitors.
This compound: Targeted Tau Degradation
This compound is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to eliminate pathogenic tau.[1][3][4][5] It functions by simultaneously binding to aberrant tau and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of tau, marking it for degradation by the proteasome.[1][2] A key advantage of this compound is its selectivity for disease-relevant forms of tau, with minimal impact on tau in healthy control neurons.[1][2]
Quantitative Data Summary: this compound
| Cell Model | Treatment | Outcome Measure | Result | Reference |
| FTD patient-derived neurons (A152T tau variant) | 1 µM this compound (24 hr) | Total Tau Reduction | ~70% | (Silva et al., 2019)[2] |
| FTD patient-derived neurons (A152T tau variant) | 1 µM this compound (24 hr) | Phospho-Tau (S396) Reduction | ~80% | (Silva et al., 2019)[2] |
| FTD patient-derived neurons (P301L tau mutation) | 1 µM this compound (24 hr) | Total Tau Reduction | ~70% | (Silva et al., 2019)[2] |
| FTD patient-derived neurons (P301L tau mutation) | 1 µM this compound (24 hr) | Phospho-Tau (S396) Reduction | ~80% | (Silva et al., 2019)[2] |
| FTD patient-derived neurons (A152T and P301L) | 5 µM this compound (8 hr pre-treatment) | Rescue of Aβ(1-42)-induced Stress Vulnerability | Significant protection against cell viability loss | (Silva et al., 2019)[1][2] |
| Healthy control neurons | Up to 1 µM this compound (24 hr) | Total Tau and Phospho-Tau (S396) Levels | No significant degradation | (Silva et al., 2019)[2] |
Alternative Therapeutic Strategies
Several other strategies targeting tau pathology are in various stages of development. While direct comparative data against this compound for rescuing stress vulnerability is limited, their mechanisms and reported efficacies offer a basis for comparison.
Tau Aggregation Inhibitors
These molecules aim to prevent the formation of toxic tau aggregates or dissolve existing ones.
-
LMTX (Methylene Blue): This compound has been investigated for its ability to block tau polymerization.[6] While it showed promise in preclinical models, clinical trial results in FTD and Alzheimer's disease have been mixed.[3][7][8]
Microtubule Stabilizers
The rationale behind this approach is that stabilizing microtubules can compensate for the loss of function of tau, which normally plays a role in microtubule stability.
-
Epothilone-D (EpoD): This taxol-derived small molecule has been shown to reduce axonal dystrophy and improve tau pathology in animal models.[9] However, clinical trial data in human patients remains limited.[9]
Tau Kinase Inhibitors
Hyperphosphorylation of tau is a key step in its pathological transformation. Kinase inhibitors aim to block this process.
-
Tideglusib: An inhibitor of GSK3β, a major tau kinase. While it demonstrated a reduction in tau phosphorylation in animal models, clinical trials in Alzheimer's disease and Progressive Supranuclear Palsy (a related tauopathy) did not show significant clinical improvement.[6]
Comparative Overview of Mechanisms
| Therapeutic Strategy | Mechanism of Action | Key Molecular Target | Potential Advantages | Potential Disadvantages |
| This compound (PROTAC) | Targeted degradation of existing tau protein | Pathological Tau, CRBN E3 Ligase | High specificity for pathological tau; removes existing protein | Potential for off-target effects of the E3 ligase ligand; delivery to the brain |
| Tau Aggregation Inhibitors | Prevention of tau monomer aggregation into fibrils | Tau monomers/oligomers | Targets a key step in pathogenesis | May not address toxicity of soluble tau species; efficacy of existing compounds is debated |
| Microtubule Stabilizers | Enhancement of microtubule stability to compensate for tau loss-of-function | Tubulin | Addresses a downstream consequence of tau pathology | Potential for off-target effects on cell division and peripheral neuropathy |
| Tau Kinase Inhibitors | Reduction of tau hyperphosphorylation | Tau kinases (e.g., GSK3β, CDK5) | Targets an early event in tau pathology | Kinases have multiple substrates, leading to potential off-target effects; may not affect existing aggregates |
Experimental Protocols
Stress Vulnerability Assay in FTD Neurons
This protocol is adapted from studies evaluating the rescue of stress vulnerability by this compound.[1]
-
Cell Culture: Differentiate FTD patient-derived induced pluripotent stem cells (iPSCs) into neurons in 96-well plates.
-
Compound Treatment: After 8 weeks of differentiation, treat the neurons with the test compound (e.g., 5 µM this compound) or vehicle (DMSO) for 8 hours at 37°C.
-
Induction of Stress: Introduce a stressor, such as 10 µM of amyloid-beta (1-42) peptide, to the treated wells.
-
Incubation: Incubate for an additional 16 hours.
-
Viability Assessment: Measure cell viability using a reagent such as Alamar Blue according to the manufacturer's instructions.
-
Data Analysis: Quantify fluorescence or absorbance to determine the percentage of viable cells relative to vehicle-treated, non-stressed controls.
Western Blotting for Tau Reduction
-
Cell Lysis: Lyse treated and control neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against total tau (e.g., Tau5) and phosphorylated tau (e.g., AT8, PHF1) overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway of this compound Action```dot
Caption: Workflow for assessing rescue of stress vulnerability.
Logical Relationship of Tau-Targeting Strategies
Caption: Interventional points of different tau-targeting therapies.
References
- 1. QC-01–175 | Tau Protein | 2267290-96-8 | Invivochem [invivochem.com]
- 2. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Directions in Clinical Trials for Frontotemporal Lobar Degeneration: Methods and Outcome Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. QC-01–175 | PROTAC Tau降解剂 | MCE [medchemexpress.cn]
- 6. Tau-targeting therapies for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 Clinical Trial Begins in Early Form of Dementia [prnewswire.com]
- 8. fiercepharma.com [fiercepharma.com]
- 9. Experimental Disease-Modifying Agents for Frontotemporal Lobar Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling QC-01-175
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of QC-01-175, a PROTAC designed for targeted degradation of pathogenic tau protein.
This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), engineered to selectively target and induce the degradation of aberrant tau protein.[1][2] It functions by simultaneously binding to the tau protein and the Cereblon (CRBN) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of tau.[3][4] This mechanism of action makes this compound a valuable tool in neurodegenerative disease research, particularly for studying conditions like frontotemporal dementia and Alzheimer's disease.[4][5][6] The compound is intended for laboratory research use only.[1][7]
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to standard laboratory safety protocols is essential. The following personal protective equipment should be worn to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber) | Prevents skin contact with the compound. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Minimizes inhalation of the powdered compound. |
An accessible safety shower and eyewash station should be available in the immediate vicinity of the handling area.[8]
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling and Storage:
| Aspect | Procedure |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation and ingestion. Use in a chemical fume hood. |
| Storage | Store as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. In solvent (e.g., 10 mM in DMSO), store at -80°C for up to 6 months. |
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of down the drain or in regular trash.
Experimental Protocols
This compound has been utilized in neuronal cell models to induce the degradation of pathogenic tau. The following is a generalized experimental workflow based on published studies.[1][4]
Workflow for Tau Degradation Assay in Cell Culture:
Caption: Experimental workflow for assessing this compound-mediated tau degradation.
Methodology for Tau Degradation Assay:
-
Cell Culture: Plate human iPSC-derived neurons or SH-SY5Y cells at an appropriate density in 96-well plates.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[7] Further dilute to desired final concentrations (e.g., 1-10 µM) in cell culture medium.
-
Treatment: Treat the neuronal cells with this compound, an inactive analog control (QC-03-075), and a vehicle control (DMSO) for a duration of 2 to 24 hours.[1][4]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer to extract total protein.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against total tau and phosphorylated tau (e.g., pTau-S396), followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the extent of tau degradation relative to controls. A significant reduction in tau levels in this compound treated cells indicates successful degradation.[4]
Mechanism of Action: Signaling Pathway
This compound operates through the ubiquitin-proteasome system to induce the degradation of tau. The diagram below illustrates this signaling pathway.
Caption: Mechanism of this compound-induced tau degradation via the ubiquitin-proteasome system.
This process involves the formation of a ternary complex between the tau protein, this compound, and the CRBN E3 ligase.[4] This proximity induces the transfer of ubiquitin molecules to the tau protein, marking it for recognition and degradation by the 26S proteasome.[3][5] This targeted protein degradation approach has been shown to rescue stress vulnerability in neurons derived from frontotemporal dementia patients.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists create molecular tool to remove toxic protein from nerve cell models of dementia [dana-farber.org]
- 6. worldcare.com [worldcare.com]
- 7. This compound | Tau PROTAC | Probechem Biochemicals [probechem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
